tc-e 5001
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZSHPITKSPDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TC-E 5001: A Dual Tankyrase Inhibitor for Modulating Wnt/β-Catenin Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TC-E 5001 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two key enzymes in the poly(ADP-ribose) polymerase (PARP) family. By dually targeting these enzymes, this compound effectively modulates the Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers and other diseases, making Tankyrase an attractive therapeutic target. This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and its mechanism of action within the Wnt/β-catenin signaling cascade.
Introduction to Tankyrase and its Role in Wnt/β-Catenin Signaling
Tankyrase-1 and Tankyrase-2 are multifunctional enzymes that catalyze the poly(ADP-ribosylation) (PARsylation) of target proteins, a post-translational modification that regulates their stability and function. A primary substrate of Tankyrases is Axin, a scaffold protein that is a central component of the β-catenin destruction complex.[1] In the absence of a Wnt signal, this complex facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its receptor, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, promoting cell proliferation.[2]
Tankyrases promote the degradation of Axin by PARsylating it, which marks it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent proteasomal degradation.[1] By inhibiting Tankyrase activity, this compound stabilizes Axin levels, thereby promoting the assembly of the β-catenin destruction complex and leading to the downregulation of Wnt/β-catenin signaling.
Biochemical and Cellular Activity of this compound
This compound demonstrates high affinity and potent inhibition of both Tankyrase isoforms, with a notable selectivity over other PARP family members.
Table 1: Quantitative Data for this compound Activity
| Parameter | TNKS1 | TNKS2 | PARP1 | PARP2 | Axin2 Stabilization (Cellular IC50) | STF Reporter (Cellular IC50) |
| Binding Affinity (Kd) | 79 nM[3] | 28 nM[3] | >19 µM | >19 µM | - | - |
| Inhibitory Concentration (IC50) | - | 33 nM[3] | >19 µM | >19 µM | 0.709 µM[3] | 0.215 µM[3] |
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the role of Tankyrase and the inhibitory action of this compound.
References
The Role of TC-E 5001 in Axin Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of various cancers. A key mechanism for maintaining pathway homeostasis is the continuous, proteasome-mediated degradation of the transcriptional coactivator β-catenin, a process orchestrated by a multi-protein "destruction complex." Axin is a scaffold protein and the concentration-limiting component of this complex. The stability of Axin itself is regulated by the poly(ADP-ribose) polymerase (PARP) enzymes, tankyrase 1 and 2 (TNKS1/2). This technical guide provides an in-depth overview of TC-E 5001, a potent and selective inhibitor of TNKS1/2, and its role in the stabilization of Axin, leading to the downregulation of Wnt/β-catenin signaling. We will detail the mechanism of action, present quantitative data, outline key experimental protocols, and visualize the involved pathways and workflows.
Introduction to Wnt/β-catenin Signaling and the Role of Axin
The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, the destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), facilitates the phosphorylation of β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low[1][2][3].
Upon Wnt ligand binding to its receptor complex, Frizzled/LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, such as c-Myc and Cyclin D1[2][4].
Axin serves as the scaffold for the destruction complex, and its cellular concentration is a rate-limiting factor for β-catenin degradation[2][3]. The levels of Axin are, in turn, regulated by the tankyrase enzymes, TNKS1 and TNKS2. Tankyrases are members of the PARP family of enzymes that catalyze the addition of poly(ADP-ribose) (PAR) chains to their substrates, a process known as PARsylation[1][3]. The PARsylation of Axin by tankyrases signals it for ubiquitination and proteasomal degradation.
This compound: A Potent Tankyrase Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both tankyrase 1 and tankyrase 2[5][6]. By inhibiting the enzymatic activity of TNKS1/2, this compound prevents the PARsylation of Axin, thereby rescuing it from degradation. This leads to an increase in the cellular concentration of Axin, which enhances the assembly and activity of the β-catenin destruction complex. The ultimate consequence is a decrease in β-catenin levels and the attenuation of Wnt/β-catenin signaling[3][7].
Mechanism of Action of this compound
The mechanism of action of this compound in stabilizing Axin is a direct consequence of its inhibition of tankyrase activity. By binding to the adenosine pocket of TNKS1 and TNKS2, this compound prevents the transfer of ADP-ribose units from NAD+ to Axin[5]. This abrogation of PARsylation disrupts the signaling cascade that leads to Axin's destruction, resulting in its accumulation and the subsequent downregulation of the Wnt pathway.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against different targets.
| Parameter | TNKS1 | TNKS2 | Reference |
| Binding Affinity (Kd) | 79 nM | 28 nM | [5][6] |
| Inhibitory Concentration (IC50) | Not Reported | 33 nM | [5][6] |
Table 1: Biochemical Activity of this compound against Tankyrases. This table presents the binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) of this compound for Tankyrase 1 and 2.
| Assay | IC50 | Reference |
| Axin2 Inhibition | 0.709 µM | [5] |
| STF (SuperTopFlash) Reporter Assay | 0.215 µM | [5] |
Table 2: Cellular Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound in cellular assays measuring Axin2 levels and Wnt/β-catenin signaling (STF reporter).
| Enzyme | IC50 | Reference |
| PARP1 | >19 µM | [6] |
| PARP2 | >19 µM | [6] |
Table 3: Selectivity Profile of this compound. This table highlights the selectivity of this compound for tankyrases over other PARP family members, PARP1 and PARP2.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway and the Role of this compound
Caption: Wnt/β-catenin pathway and this compound's intervention.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effects.
Detailed Experimental Protocols
Tankyrase Activity Assay (IC50 Determination)
This protocol outlines a method to determine the IC50 value of this compound for tankyrase enzymes.
-
Reagents and Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme.
-
Histone H4 as a substrate.
-
NAD+ (Nicotinamide adenine dinucleotide).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Anti-PAR antibody.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection reagent (e.g., chemiluminescent substrate).
-
96-well plates.
-
-
Procedure:
-
Coat a 96-well plate with Histone H4 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Add TNKS1 or TNKS2 enzyme to the wells.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 30°C for 1-2 hours.
-
Wash the plate to remove unreacted components.
-
Add the anti-PAR primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Axin Stabilization
This protocol describes the detection of increased Axin protein levels in cells treated with this compound.
-
Reagents and Materials:
-
Cell line (e.g., SW480 colorectal cancer cells).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Chemiluminescent detection reagent.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 16-24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Axin1, Axin2, and β-actin.
-
Normalize the Axin protein levels to the loading control (β-actin).
-
Compare the normalized Axin levels in this compound-treated cells to the vehicle-treated control.
-
Wnt/β-catenin Reporter Assay (STF)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Reagents and Materials:
-
HEK293T cells (or other suitable cell line).
-
SuperTopFlash (STF) luciferase reporter plasmid.
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
This compound.
-
Wnt3a conditioned media (or recombinant Wnt3a).
-
Dual-luciferase reporter assay system.
-
-
Procedure:
-
Co-transfect cells with the STF and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with this compound or vehicle.
-
After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with Wnt3a conditioned media for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Determine the inhibitory effect of this compound on Wnt3a-induced reporter activity.
-
Conclusion
This compound is a valuable research tool for investigating the role of tankyrases in the regulation of the Wnt/β-catenin signaling pathway. Its ability to potently and selectively inhibit TNKS1/2 leads to the stabilization of Axin, a critical negative regulator of the pathway. This guide has provided a comprehensive overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experiments to assess its effects. The information presented here will be of significant utility to researchers in the fields of cancer biology, signal transduction, and drug discovery who are interested in targeting the Wnt pathway for therapeutic intervention.
References
- 1. youtube.com [youtube.com]
- 2. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of TC-E 5001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5001 is a potent and selective small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] Unlike other PARP inhibitors, this compound exhibits high selectivity for the tankyrase subfamily, with significantly less activity against PARP1 and PARP2.[2] The primary biological activity of this compound stems from its modulation of the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in embryonic development, tissue homeostasis, and numerous diseases, including cancer. This guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Tankyrase and Wnt Pathway Modulation
This compound exerts its biological effects through the inhibition of tankyrase enzymes. Tankyrases play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex. By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation.
In the absence of a Wnt signal, the destruction complex, composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin. This phosphorylation targets β-catenin for ubiquitination and degradation, keeping its cytoplasmic levels low.
Upon Wnt signaling activation, the pathway is initiated, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of TCF/LEF (T-cell factor/lymphoid enhancer factor) target genes, which are involved in cell proliferation and differentiation.
This compound, by inhibiting TNKS1 and TNKS2, prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the β-catenin destruction complex. The increased degradation of β-catenin results in the downregulation of Wnt signaling. A key indicator of this compound activity is the stabilization of Axin2, a direct target of Wnt signaling and a negative feedback regulator of the pathway.[1][2]
Quantitative Biological Activity of this compound
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Target | Parameter | Value | Reference |
| TNKS1 | Kd | 79 nM | [1][2] |
| TNKS2 | Kd | 28 nM | [1][2] |
| TNKS2 | IC50 | 33 nM | [1][2] |
| PARP1 | IC50 | >19 µM | [2] |
| PARP2 | IC50 | >19 µM | [2] |
Table 1: Biochemical Inhibition Data for this compound
| Assay | Parameter | Value | Reference |
| Axin2 Stabilization | IC50 | 0.709 µM | [1] |
| STF (Wnt Reporter) | IC50 | 0.215 µM | [1] |
Table 2: Cell-Based Activity of this compound
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the biological activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information from relevant literature.
Tankyrase Inhibition Assay (Biochemical)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human tankyrase 1 and 2.
-
Materials:
-
Recombinant human Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) enzymes.
-
Histone H1 (substrate).
-
Biotinylated NAD+.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2).
-
Streptavidin-coated microplates.
-
This compound stock solution (in DMSO).
-
Stop solution (e.g., 3-aminobenzamide).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
HRP-conjugated anti-biotin antibody.
-
TMB substrate.
-
Plate reader.
-
-
Procedure:
-
Coat streptavidin-coated microplates with Histone H1 overnight at 4°C. Wash plates with wash buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Add recombinant TNKS1 or TNKS2 enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding a stop solution.
-
Wash the plates and add HRP-conjugated anti-biotin antibody. Incubate for 1 hour at room temperature.
-
Wash the plates and add TMB substrate.
-
Quench the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
PARP1 and PARP2 Inhibition Assay (Biochemical)
This assay is performed to determine the selectivity of this compound for tankyrases over other PARP family members.
-
Materials:
-
Recombinant human PARP1 and PARP2 enzymes.
-
Activated DNA.
-
Histone H1.
-
Biotinylated NAD+.
-
Assay buffer.
-
Streptavidin-coated microplates.
-
This compound stock solution.
-
Other materials as described in the Tankyrase Inhibition Assay.
-
-
Procedure:
-
The protocol is similar to the Tankyrase Inhibition Assay, with the substitution of TNKS1/2 with PARP1 or PARP2 enzymes.
-
The reaction is initiated in the presence of activated DNA, which is required for PARP1/2 activity.
-
The IC50 values are determined as described previously.
-
TOPFlash Luciferase Reporter Assay (Cell-Based)
This assay measures the activity of the canonical Wnt signaling pathway in cells by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.
-
Materials:
-
HEK293T or other suitable cell line.
-
TOPFlash and FOPFlash (negative control) reporter plasmids.
-
Renilla luciferase plasmid (for transfection normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Wnt3a conditioned medium (or recombinant Wnt3a) to stimulate the pathway.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the Wnt pathway.
-
Simultaneously, treat the cells with serial dilutions of this compound or vehicle (DMSO).
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of Wnt signaling and determine the IC50 value.
-
Axin2 Protein Level Quantification (Western Blot)
This method is used to measure the stabilization of endogenous Axin2 protein in response to this compound treatment.
-
Materials:
-
SW480 or other suitable cell line with active Wnt signaling.
-
Cell culture reagents.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Axin2 and anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Axin2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the Axin2 signal to the loading control.
-
Conclusion
This compound is a valuable research tool for studying the role of tankyrases and the Wnt signaling pathway in various biological processes. Its high potency and selectivity make it a superior probe compared to less specific PARP inhibitors. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other tankyrase inhibitors, facilitating further research into their therapeutic potential. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental workflows for its evaluation.
References
TC-E 5001: A Technical Guide to its Applications in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-E 5001 is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in the initiation and progression of numerous cancers, most notably colorectal cancer. By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target genes essential for tumor growth and survival. This technical guide provides an in-depth overview of the applications of this compound in cancer research, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor that targets the adenosine pocket of tankyrase 1 and 2.[1] This targeted inhibition prevents the PARsylation of AXIN, a crucial component of the β-catenin destruction complex. The stabilization of AXIN leads to the proteasomal degradation of β-catenin, effectively silencing the aberrant signaling cascade that promotes cancer cell proliferation and survival. The selectivity of this compound for tankyrases over other PARP family members minimizes off-target effects, making it a valuable tool for studying the specific roles of tankyrases in cancer biology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
| Target | Parameter | Value | Reference |
| Tankyrase 1 (TNKS1) | Kd | 79 nM | [1] |
| Tankyrase 2 (TNKS2) | Kd | 28 nM | [1] |
| Tankyrase 2 (TNKS2) | IC50 | 33 nM | |
| Axin2 Stabilization | IC50 | 0.709 µM | [1] |
| SuperTOPFlash (STF) Reporter Assay | IC50 | 0.215 µM | [1] |
Mechanism of Action: The Wnt/β-catenin Signaling Pathway
This compound exerts its anti-cancer effects by modulating the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt pathway and the point of intervention for this compound.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DLD-1, COLO-320DM)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for β-catenin and Axin2 Levels
This protocol is to assess the effect of this compound on the protein levels of β-catenin and Axin2.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-β-catenin, anti-Axin2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating this compound in a cancer research setting.
Caption: A general experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound serves as a critical research tool for elucidating the role of tankyrases and the Wnt/β-catenin pathway in cancer. The data and protocols presented in this guide provide a foundation for further investigation into its therapeutic potential. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling in various cancer models, including patient-derived xenografts, to better predict clinical outcomes. Furthermore, exploring combination therapies where this compound could sensitize tumors to other anti-cancer agents is a promising avenue for future research. The continued investigation of this compound and other tankyrase inhibitors holds significant promise for the development of novel targeted therapies for Wnt-driven cancers.
References
TC-E 5001: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-E 5001 is a potent and selective small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly-ADP-ribosylation (PARsylation) of Axin, this compound prevents its degradation, leading to the stabilization of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby downregulating Wnt signaling. The aberrant activation of the Wnt pathway is implicated in numerous cancers, making this compound a valuable tool for research and a potential therapeutic agent. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Properties and Structure
This compound is a complex heterocyclic molecule with the chemical name 3-(4-Methoxyphenyl)-5-[[[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₉N₅O₃S | [1][2] |
| Molecular Weight | 409.46 g/mol | [1][2] |
| CAS Number | 865565-29-3 | [1][2] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO | [3] |
| SMILES | CC1=NN=C(SCC2=NC(C3=CC=C(OC)C=C3)=NO2)N1C4=CC=C(OC)C=C4 | [2] |
| InChI Key | LQZSHPITKSPDLC-UHFFFAOYSA-N | [2] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). It exhibits nanomolar binding affinity and inhibitory concentrations for both isoforms while demonstrating high selectivity against other PARP family members, such as PARP1 and PARP2[1].
| Target | K_d_ (nM) | IC₅₀ (nM) | Reference |
| TNKS1 | 79 | - | [1] |
| TNKS2 | 28 | 33 | [1] |
| PARP1 | - | >19,000 | [1] |
| PARP2 | - | >19,000 | [1] |
The primary mechanism of action of this compound is the inhibition of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 (GSK3), and casein kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation[3]. Tankyrases (TNKS1 and TNKS2) PARsylate Axin, which marks it for ubiquitination and degradation by the proteasome. This destabilization of the destruction complex leads to the accumulation of β-catenin and activation of Wnt target genes.
This compound inhibits the enzymatic activity of tankyrases, preventing the PARsylation of Axin. This leads to the stabilization of Axin protein levels, thereby enhancing the activity of the β-catenin destruction complex and promoting the degradation of β-catenin. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression.
Caption: Canonical Wnt Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Tankyrase Enzymatic Assay (IC₅₀ Determination)
This assay measures the ability of this compound to inhibit the enzymatic activity of tankyrases. The principle is based on the detection of poly(ADP-ribose) (PAR), the product of the tankyrase-catalyzed reaction.
Materials:
-
Recombinant human tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2)
-
Histone H4 (substrate)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
Anti-PAR antibody (conjugated to a reporter enzyme, e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the assay components to the wells of a streptavidin-coated plate in the following order: assay buffer, this compound dilutions, and recombinant tankyrase enzyme.
-
Initiate the reaction by adding a mixture of histone H4 and biotinylated NAD⁺.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by washing the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the anti-PAR antibody and incubate for 60 minutes at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add the reporter enzyme substrate and incubate until color develops.
-
Stop the color development with a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a Tankyrase Enzymatic Assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (K_d_ Determination)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d_).
Materials:
-
Isothermal titration calorimeter
-
Recombinant human tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
-
Prepare a solution of the tankyrase enzyme in the dialysis buffer and dialyze extensively against the same buffer to ensure buffer matching.
-
Prepare a solution of this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the tankyrase solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the protein solution.
-
Record the heat changes associated with each injection.
-
Integrate the heat-flow peaks to obtain the heat of binding for each injection.
-
Plot the heat of binding against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the K_d_, stoichiometry (n), and enthalpy of binding (ΔH).
Cell-Based Wnt Signaling Reporter Assay (TOPflash Assay)
This assay quantifies the activity of the Wnt/β-catenin signaling pathway in living cells. It utilizes a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
TOPflash reporter plasmid (containing TCF/LEF responsive elements driving luciferase expression)
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a protein (to activate the pathway)
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TOPflash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the Wnt pathway, along with serial dilutions of this compound. Include appropriate controls (DMSO vehicle, no Wnt3a).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Wnt signaling activity relative to the unstimulated control and determine the IC₅₀ of this compound for Wnt pathway inhibition.
Conclusion
This compound is a well-characterized and potent inhibitor of the tankyrase enzymes, offering a valuable tool for dissecting the intricacies of the Wnt/β-catenin signaling pathway. Its high selectivity and cell permeability make it suitable for a wide range of in vitro and cell-based assays. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of this compound and to explore its therapeutic potential in Wnt-driven diseases. As with any research compound, it is imperative to carefully design and control experiments to ensure the validity and reproducibility of the findings.
References
An In-Depth Technical Guide to TC-E 5001: A Potent Dual Inhibitor of Tankyrase 1 and 2 for Wnt Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TC-E 5001, a potent and selective dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). This document consolidates essential information on its procurement, biochemical activity, mechanism of action, and relevant experimental protocols to facilitate its application in Wnt signaling pathway research and drug discovery.
Supplier and Purchasing Information
This compound is available from several commercial suppliers. The following table summarizes the available information. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |
| MedchemExpress | HY-108516 | >98% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg | Inquire | - |
| MedKoo Biosciences | 563297 | >98% | 10mg, 50mg | $500 (10mg), $1,150 (50mg) | Stated as a dual inhibitor of TNKS1 and TNKS2.[1] |
| Glixx Laboratories | GLXC-04230 | >98% (HPLC) | Inquire | POA (Price on Application) | Stored at 4°C.[2] |
| Apexbio Technology | B5798 | 98% | 10mg, 50mg | Inquire | Available through distributors like Bioquote.[3][4][5] |
| TargetMol | T23428 | >98% | Inquire | Inquire | - |
| GlpBio | GC16314 | >98% | Inquire | Inquire | - |
Note: Tocris Bioscience and R&D Systems have discontinued the sale of this compound.[6][7]
Core Compound Information and Properties
| Property | Value | Reference |
| Chemical Name | 3-(4-Methoxyphenyl)-5-[[[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole | [1][6] |
| CAS Number | 865565-29-3 | [1][6][8] |
| Molecular Formula | C₂₀H₁₉N₅O₃S | [1][6] |
| Molecular Weight | 409.46 g/mol | [1][6] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO | [9] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] | [1] |
Mechanism of Action and Biological Activity
This compound is a potent dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[6][7] It exerts its effects by binding to the adenosine pocket of the tankyrase enzymes.[8]
The primary application of this compound is as an antagonist of the canonical Wnt/β-catenin signaling pathway.[8] In this pathway, tankyrases play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting TNKS1 and TNKS2, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[6][7]
Biochemical Activity Data
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Target | Parameter | Value | Reference |
| TNKS1 | Kd | 79 nM | [6] |
| TNKS2 | Kd | 28 nM | [6] |
| TNKS2 | IC₅₀ | 33 nM | [6] |
| Axin2 Stabilization | IC₅₀ | 0.709 µM | |
| STF (Wnt Reporter) | IC₅₀ | 0.215 µM | |
| PARP1 | IC₅₀ | >19 µM | [6][7] |
| PARP2 | IC₅₀ | >19 µM | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound, adapted from the foundational publication by Shultz et al. (2012) and other relevant sources.
Tankyrase Enzymatic Assay (Homogeneous Scintillation Proximity Assay)
This assay measures the incorporation of ³H-ADP-ribose from ³H-NAD⁺ onto a biotinylated peptide substrate by the tankyrase enzyme.
Materials:
-
Recombinant human Tankyrase 1 or 2
-
Biotinylated peptide substrate (e.g., Biotin-conjugated Histone H4)
-
³H-NAD⁺
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 0.1% BSA, 1 mM DTT
-
Stop Solution: 500 µM unlabeled NAD⁺ in Assay Buffer
-
Scintillation Proximity Assay (SPA) beads (streptavidin-coated)
-
384-well microplate
Procedure:
-
Prepare a solution of this compound in DMSO and perform serial dilutions to create a concentration gradient.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of the enzyme solution (e.g., 25 nM TNKS1 or TNKS2) in Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing the biotinylated peptide (e.g., 1 µM) and ³H-NAD⁺ (e.g., 0.1 µCi) in Assay Buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Add 20 µL of a suspension of streptavidin-coated SPA beads.
-
Seal the plate and incubate for at least 60 minutes at room temperature to allow the biotinylated substrate to bind to the beads.
-
Centrifuge the plate at a low speed to pellet the beads.
-
Read the plate on a microplate scintillation counter.
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Cell-Based Wnt Signaling Assay (TCF/LEF Reporter Assay)
This assay measures the activity of the Wnt/β-catenin signaling pathway in cells by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid (e.g., FOPflash or a constitutively expressing Renilla luciferase plasmid for normalization)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
The next day, co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing Wnt3a (to activate the pathway) and varying concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the IC₅₀ values by plotting the normalized luciferase activity against the concentration of this compound and fitting the data to a dose-response curve.
Western Blot for Axin2 Stabilization
This protocol is used to qualitatively or semi-quantitatively assess the stabilization of Axin2 protein levels in cells treated with this compound.
Materials:
-
SW480 cells (or another cell line with active Wnt signaling)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against Axin2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Plate SW480 cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Axin2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to confirm equal protein loading.
Mandatory Visualizations
Wnt/β-catenin Signaling Pathway and the Role of this compound
Caption: Wnt signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating the activity of this compound.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. biomarker.hu [biomarker.hu]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural Implications for Selective Targeting of PARPs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TC-E 5001: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective tankyrase inhibitor, TC-E 5001. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and application of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3-(4-Methoxyphenyl)-5-[[[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole | [1][2] |
| Molecular Formula | C20H19N5O3S | [2][3] |
| Molecular Weight | 409.46 g/mol | [1][2][3] |
| CAS Number | 865565-29-3 | [1][2][3] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Powder | [3] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] Unlike other PARP inhibitors, this compound shows high selectivity for tankyrases and is devoid of activity at PARP1 and PARP2.[1]
The primary mechanism of action of this compound involves the inhibition of Wnt signaling.[1] Tankyrases play a crucial role in the degradation of Axin2, a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin2 levels, leading to the downregulation of the Wnt signaling pathway.[1]
| Target | Kd | IC50 | Reference |
| TNKS1 | 79 nM | - | [1][3] |
| TNKS2 | 28 nM | 33 nM | [1][3] |
| PARP1 | - | >19 µM | [1] |
| PARP2 | - | >19 µM | [1] |
The following diagram illustrates the mechanism by which this compound inhibits the Wnt signaling pathway.
Caption: Mechanism of Wnt pathway inhibition by this compound.
Safety and Handling Guidelines
As this compound is intended for research use only, appropriate laboratory safety precautions must be observed.[1][2] While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines are based on general best practices and information for similar compounds like TC-E 5005.[4]
| Guideline Category | Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[4] |
| Storage | Store the powder at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[2][3] Store in a dry, dark place.[2] Solutions in solvent should be stored at -80°C.[3][4] |
| First Aid (General Guidance) | If swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[4] In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If inhaled: Move person into fresh air. |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[4] Avoid release to the environment.[4] |
Hazard Statements for a related compound (TC-E 5005):
Experimental Protocols and Workflow
Detailed experimental protocols for this compound are not widely published. The following provides a general methodology for preparing and using this compound in cell-based assays.
-
Determine the required concentration and volume: Based on the desired final concentration in your experiment and the volume of media.
-
Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: this compound is soluble in DMSO (<40.95 mg/mL).[3] Add the appropriate volume of DMSO to the powder. Sonication is recommended to aid dissolution.[3]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3][4]
The diagram below outlines a typical workflow for assessing the effect of this compound on a cell line.
Caption: General experimental workflow for this compound.
Considerations for Animal Experiments:
If using this compound in animal studies, the route of administration, dosage, and vehicle must be carefully determined.
-
Solution Preparation: If the prepared solution is a clear liquid, it can be prepared in a larger volume for one-time use and stored at 4°C for up to a week.[3] If it forms a suspension, it should be prepared fresh for each use.[3]
-
Insoluble Impurities: Any insoluble impurities that do not affect the biological activity should be filtered out.[3]
This guide is intended to provide a summary of the available information on this compound. Researchers should always consult the product-specific documentation and institutional safety guidelines before use.
References
Methodological & Application
Application Notes and Protocols for TC-E 5001 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5001 is a potent and specific dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the PARP domain of tankyrases, this compound prevents the poly(ADP-ribosyl)ation (PARsylation) of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of Axin levels, thereby promoting the degradation of β-catenin and subsequent downregulation of Wnt signaling.[1][2] Aberrant Wnt signaling is a hallmark of many cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture-based experiments.
Data Presentation
Table 1: Biological Activity of this compound
| Target | Parameter | Value | Reference |
| TNKS1 | Kd | 79 nM | [1][2] |
| TNKS2 | Kd | 28 nM | [1][2] |
| TNKS2 | IC50 | 33 nM | [1][2] |
| PARP1 | IC50 | >19 µM | [1][2] |
| PARP2 | IC50 | >19 µM | [1][2] |
Table 2: Physicochemical Properties and Storage of this compound
| Property | Value | Reference |
| Molecular Weight | 409.46 g/mol | [3] |
| Formula | C20H19N5O3S | [3] |
| Solubility | Soluble in DMSO | [3][4] |
| Storage (Powder) | -20°C for long term | [3] |
| Storage (in DMSO) | -80°C for up to 1 year | [4] |
Signaling Pathway
The Wnt/β-catenin signaling pathway is critical for embryonic development and adult tissue homeostasis. Its dysregulation is frequently implicated in cancer. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin. Inhibition of tankyrases by this compound stabilizes Axin, enhances the activity of the destruction complex, and thereby reduces the levels of active β-catenin.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Note: The following protocols are generalized based on the use of other tankyrase inhibitors like XAV939 and IWR-1, as specific published protocols for this compound are limited.[5][6][7][8][9][10] Optimization for specific cell lines and experimental conditions is highly recommended.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[3][4] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 0.40946 mg of this compound (MW = 409.46) in 100 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use (up to one year).[4] For short-term storage (days to weeks), 4°C is acceptable.[3]
Protocol 2: General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent cancer cell lines with this compound to assess its effect on cell viability and Wnt signaling.
Caption: General experimental workflow for cell treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., SW480, DLD-1 for colon cancer; SH-SY5Y for neuroblastoma)[5][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)
-
Assay-specific reagents (e.g., MTT, CellTiter-Glo, lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Adherence: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting concentration range for similar tankyrase inhibitors is 0.1 µM to 10 µM.[5][6][9] A vehicle control (DMSO) at the same final concentration as the highest this compound treatment should be included.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
Analysis: Perform the desired downstream analysis:
-
Cell Viability/Proliferation: Use assays such as MTT, WST-1, or CellTiter-Glo to determine the effect of this compound on cell viability.
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the protein levels of key Wnt pathway components, such as total β-catenin and Axin2. A decrease in β-catenin and an increase in Axin2 would be expected.
-
Wnt Reporter Assay: For a more direct measure of Wnt pathway activity, use a cell line stably or transiently expressing a TCF/LEF-driven luciferase reporter (e.g., TOPflash). A decrease in luciferase activity would indicate inhibition of the Wnt pathway.
-
Protocol 3: Wnt/β-catenin Reporter Assay (TOP/FOPflash)
This protocol is for quantifying the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
Cells co-transfected with TOPflash (contains TCF/LEF binding sites) and FOPflash (mutated TCF/LEF binding sites, as a negative control) or a control Renilla luciferase plasmid.
-
This compound
-
Wnt3a conditioned medium (optional, for stimulating the pathway)
-
Luciferase assay reagent
Procedure:
-
Transfection and Seeding: Seed the reporter cell line in a white, clear-bottom 96-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. If desired, stimulate the Wnt pathway by adding Wnt3a conditioned medium.[6][9]
-
Incubation: Incubate for an appropriate duration (e.g., 16-24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla (control) luciferase activities according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the TOP/FOP ratio upon this compound treatment indicates inhibition of Wnt signaling.
Disclaimer: These protocols are intended for research use only. Please refer to the specific product data sheet and relevant literature for more detailed information. Optimal conditions for specific cell lines and applications should be determined empirically.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 865565-29-3 | TC-E5001 | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
Application Notes and Protocols for TC-E 5001
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5001 is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway. By inhibiting tankyrases, this compound stabilizes the β-catenin destruction complex, leading to the downregulation of Wnt signaling. This pathway is frequently dysregulated in various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound in both in vitro and in vivo research settings.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Weight | 409.46 g/mol | |
| Formula | C₂₀H₁₉N₅O₃S | |
| CAS Number | 865565-29-3 | |
| Purity | ≥98% (HPLC) | |
| Solubility | <40.95 mg/mL in DMSO (Sonication recommended) | [1] |
| Mechanism of Action | Dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) | |
| Biological Activity | Inhibits Wnt signaling and stabilizes Axin2 levels. | |
| IC₅₀ | 33 nM for TNKS2 | |
| Kᵈ | 79 nM for TNKS1, 28 nM for TNKS2 | |
| PARP1/2 Activity | IC₅₀ >19 μM (devoid of activity) |
Dissolution and Storage Protocols
Reagent Preparation (Stock Solution)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Aseptically add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the solution is not completely clear, sonicate the vial for 5-10 minutes in a water bath sonicator.[1]
-
Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent (DMSO) | -80°C | Up to 1 year | [1] |
| Short-term (in solution) | 4°C | Up to 1 week (if solution is clear) | [1] |
Note: For long-term storage of the stock solution, it is crucial to use anhydrous DMSO and store in tightly sealed vials to prevent absorption of water, which can affect the stability of the compound.
Experimental Protocols
In Vitro Wnt Signaling Inhibition Assay (TCF/LEF Reporter Assay)
This protocol describes a method to quantify the inhibition of the Wnt/β-catenin signaling pathway by this compound using a TCF/LEF luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
Wnt Stimulation and this compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing Wnt3a (e.g., 50% Wnt3a conditioned medium or 100 ng/mL recombinant Wnt3a) and varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a non-Wnt stimulated control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound on Wnt signaling can be determined by comparing the normalized luciferase activity in the treated wells to the Wnt3a-stimulated control wells.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., SW480, HCT116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) in fresh medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
In Vivo Formulation and Administration
This protocol provides a general guideline for the formulation and administration of this compound for in vivo animal studies.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
-
Sterile tubes and syringes
Example Formulation (for a 10 mg/kg dose): [1]
-
Stock Solution Preparation: Prepare a 40 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: The vehicle consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
Final Formulation:
-
For a final concentration of 2 mg/mL, take 50 µL of the 40 mg/mL this compound stock solution.
-
Add 300 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 600 µL of Saline or PBS and mix until the solution is clear.
-
Administration:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule will depend on the specific animal model and experimental design. It is recommended to perform a pilot study to determine the optimal dosing regimen.
-
For a 10 mg/kg dose in a 20 g mouse, the dosing volume would be 100 µL of the 2 mg/mL solution.[1]
Note: This formulation is a general guideline. The optimal vehicle and formulation may vary depending on the specific experimental requirements and should be determined by the researcher.
Mandatory Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Determining the Optimal Concentration of TC-E 5001 In Vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TC-E 5001 is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, most notably in the regulation of Wnt/β-catenin signaling. By inhibiting tankyrase activity, this compound leads to the stabilization of Axin2, a key component of the β-catenin destruction complex. This promotes the degradation of β-catenin, thereby downregulating Wnt signaling. Dysregulation of the Wnt pathway is implicated in the development and progression of numerous cancers, making tankyrase inhibitors like this compound valuable tools for cancer research and drug development.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for in vitro studies. The protocols outlined below describe a general workflow for establishing a dose-response curve and assessing the cytotoxic effects of the compound, which is a critical first step in any cell-based assay.
Mechanism of Action
This compound functions by binding to the adenosine pocket of tankyrase 1 and 2, inhibiting their catalytic activity. This inhibition prevents the PARsylation of Axin, a scaffold protein in the β-catenin destruction complex. Non-PARsylated Axin is stabilized, leading to a more active destruction complex that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression, which can inhibit the proliferation of cancer cells dependent on this pathway.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound. Note that these values can vary depending on the assay conditions.
| Target | Parameter | Value | Reference |
| TNKS1 | Kd | 79 nM | [1] |
| TNKS2 | Kd | 28 nM | [1] |
| TNKS2 | IC50 | 33 nM | [1] |
| PARP1 | IC50 | >19 µM | [1] |
| PARP2 | IC50 | >19 µM | [1] |
Experimental Protocols
Determining the optimal concentration of this compound for a specific cell line and experimental endpoint is crucial. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability is a recommended starting point.
Experimental Workflow for Determining Optimal Concentration
Caption: General experimental workflow for determining the IC50 of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on cell viability using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cancer cell line (e.g., colorectal cancer lines with active Wnt signaling like SW480)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.[2]
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is a 10-point, 3-fold serial dilution starting from 100 µM down to the low nanomolar range.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Return the plate to the incubator for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell line's doubling time and the experimental goals.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance from the no-cell control.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.[3]
-
Further Mechanistic Assays
Once the optimal concentration range is established, further assays can be performed to confirm the mechanism of action of this compound in your specific cell model.
-
Wnt Reporter Assay: Use a cell line stably transfected with a β-catenin/TCF-responsive luciferase reporter to directly measure the inhibition of Wnt signaling.
-
Western Blotting: Analyze the protein levels of key Wnt pathway components. A decrease in total β-catenin and an increase in Axin2 levels would be expected after this compound treatment.
-
Colony Formation Assay: To assess the long-term effect of this compound on the clonogenic survival of cancer cells.
Troubleshooting
-
Low Solubility: this compound is soluble in DMSO.[2] If precipitation is observed in the culture medium, sonication of the stock solution before dilution or using a lower starting concentration may be necessary.
-
High Variability between Replicates: Ensure uniform cell seeding and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.
-
No Dose-Response Observed: The concentration range may be too low or too high. Adjust the dilution series accordingly. Alternatively, the chosen cell line may not be sensitive to tankyrase inhibition.
Conclusion
This document provides a framework for determining the optimal in vitro concentration of the tankyrase inhibitor this compound. The initial determination of the IC50 for cell viability is a critical step that informs the concentrations used in subsequent, more detailed mechanistic studies. By following these protocols, researchers can effectively utilize this compound to investigate the role of the Wnt signaling pathway in their models of interest.
References
Application Notes and Protocols for TC-E 5001 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5001 is a potent dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1] By inhibiting tankyrase, this compound stabilizes the axin protein, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes, which are often implicated in cancer cell proliferation and survival.[2][3]
These application notes provide a comprehensive guide for the in vivo use of this compound, including a proposed study design, dosage considerations, and detailed experimental protocols. As there is limited publicly available in vivo data specifically for this compound, the following recommendations are based on its mechanism of action and data from preclinical studies of other well-characterized tankyrase inhibitors such as XAV939, G007-LK, and OM-153.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][4] Tankyrase (TNKS) acts as a positive regulator of this pathway by targeting AXIN, a central component of the β-catenin destruction complex, for proteasomal degradation. Inhibition of TNKS by compounds like this compound stabilizes AXIN, leading to the suppression of Wnt/β-catenin signaling.[3][5]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.
Proposed In Vivo Study Design: Xenograft Tumor Model
This protocol outlines a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. This model is relevant as aberrant Wnt signaling is a hallmark of many cancers, including colorectal cancer.[1][2]
Experimental Workflow
References
Application Notes and Protocols for Immunofluorescence Staining with TC-E 5001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5001 is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Tankyrases mediate the PARsylation-dependent ubiquitination and subsequent degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex.[3][4][5] Inhibition of tankyrase activity by this compound leads to the stabilization and accumulation of Axin proteins (Axin1 and Axin2).[1] This stabilization promotes the formation of "degradasomes," which are cytoplasmic puncta that enhance the degradation of β-catenin, thereby downregulating Wnt signaling.[3][5]
These application notes provide detailed protocols for utilizing immunofluorescence (IF) to visualize the cellular effects of this compound treatment. The primary application is the detection of Axin2 accumulation and the formation of degradasomes. Additionally, protocols are provided to examine the consequential effects on β-catenin localization and the actin cytoskeleton.
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Target | Tankyrase 1 (TNKS1) / Tankyrase 2 (TNKS2) | [1][2] |
| Kd (TNKS1) | 79 nM | [2] |
| Kd (TNKS2) | 28 nM | [2] |
| IC50 (TNKS2) | 33 nM | [1][2] |
| Recommended Cell Culture Treatment Concentration | 0.5 - 10 µM | Based on similar tankyrase inhibitors |
| Recommended Treatment Time for Axin2 Puncta Formation | 4 - 24 hours | Based on similar tankyrase inhibitors[3][5] |
| Solubility | <40.95 mg/mL in DMSO | [6] |
Table 2: Recommended Antibody Dilutions for Immunofluorescence
| Primary Antibody | Recommended Starting Dilution | Host Species | Supplier Example |
| Anti-Axin2 | 1:50 - 1:200 | Rabbit | Thermo Fisher Scientific (BS-5717R)[7] |
| Anti-β-catenin | 1:100 - 1:500 | Mouse / Rabbit | Various |
| Phalloidin (for F-actin) | 1:200 - 1:1000 | N/A | Various |
Note: Optimal antibody concentrations should be determined by titration for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Axin2 after this compound Treatment
This protocol details the steps to visualize the accumulation and localization of Axin2 in cultured cells following treatment with this compound.
Materials:
-
Glass coverslips (12 mm or 18 mm)
-
Poly-L-Lysine or other appropriate coating solution
-
Cell culture medium
-
This compound (solubilized in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
-
Primary Antibody: Anti-Axin2 antibody
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in cell culture medium. A final concentration between 1-5 µM is a good starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubate for 4 to 24 hours at 37°C in a CO2 incubator.
-
-
Fixation:
-
Permeabilization:
-
Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the anti-Axin2 primary antibody in Blocking Buffer to the desired concentration.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Axin2 is expected to appear as distinct cytoplasmic puncta in this compound-treated cells.
-
Protocol 2: Co-staining of β-catenin and F-actin
To investigate the downstream effects of Wnt pathway inhibition and potential changes in cell morphology, co-staining for β-catenin and F-actin can be performed.
Procedure:
Follow the steps outlined in Protocol 1, with the following modifications:
-
Primary Antibody Incubation (Step 6):
-
Prepare a cocktail of anti-β-catenin and anti-Axin2 primary antibodies in Blocking Buffer.
-
-
Secondary Antibody Incubation (Step 7):
-
Use a cocktail of two secondary antibodies with distinct fluorophores that match the host species of the primary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 for Axin2 and Goat anti-Mouse Alexa Fluor 594 for β-catenin).
-
During this step, also add a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 647 Phalloidin) to stain for F-actin.
-
Incubate for 1 hour at room temperature in the dark.
-
Expected Outcomes:
-
β-catenin: In cells with active Wnt signaling, β-catenin may show nuclear localization.[10][11][12] Following this compound treatment, a decrease in nuclear β-catenin and an increase in its cytoplasmic and membrane-bound localization may be observed.
-
F-actin: Tankyrase inhibition has been shown to induce RhoA-ROCK-mediated F-actin bundling in some cell types.[1] Changes in the organization of the actin cytoskeleton, such as the formation of stress fibers, can be assessed.
Mandatory Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tankyrase inhibition impairs directional migration and invasion of lung cancer cells by affecting microtubule dynamics and polarity signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Dynamics, and Functionality of Tankyrase Inhibitor-Induced Degradasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multiple immunofluorescence assay identifies upregulation of Active β-catenin in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for TC-E 5001 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5001 is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting tankyrases, this compound prevents the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex.[2][4] This leads to the stabilization of the destruction complex, enhanced ubiquitination and subsequent degradation of β-catenin, and ultimately, the downregulation of Wnt target gene expression.[1][2] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, making tankyrase inhibitors like this compound promising therapeutic agents.
The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro method to assess the long-term proliferative capacity of single cells and their ability to form colonies.[5] This assay is a gold standard for evaluating the effects of cytotoxic agents, radiation, and targeted therapies, such as this compound, on the survival and reproductive integrity of cancer cells. This application note provides a detailed protocol for utilizing this compound in colony formation assays to evaluate its anti-proliferative effects on cancer cell lines with activated Wnt signaling.
Mechanism of Action: this compound in the Wnt/β-catenin Signaling Pathway
This compound targets tankyrase 1 and 2, which are positive regulators of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, the destruction complex, composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for proteasomal degradation.[1] When Wnt signaling is active, this process is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[1] Tankyrases promote the degradation of Axin, thereby activating Wnt signaling.[6] this compound, by inhibiting tankyrases, stabilizes Axin, leading to the suppression of the Wnt/β-catenin pathway.
Data Presentation
While no specific studies utilizing this compound in colony formation assays were identified, the expected outcome is a dose-dependent reduction in the number and size of cancer cell colonies. The following table provides a representative summary of the anticipated results based on studies with other tankyrase inhibitors like XAV939 and G007-LK in various cancer cell lines.[1][2][7][8][9]
| Cell Line (Cancer Type) | Treatment | Concentration (µM) | Inhibition of Colony Formation (%) | Reference |
| SW480 (Colorectal) | JW55 | 5 | Significant reduction | [1] |
| COLO-320DM (Colorectal) | G007-LK / G244-LM | 0.2 | ~50-80% | [2] |
| HCT-15 (Colorectal) | G007-LK / G244-LM | 0.2 | ~20-40% | [2] |
| SH-SY5Y (Neuroblastoma) | XAV939 | Not Specified | 62.7% | [8] |
| A549 (Lung Adenocarcinoma) | XAV939 | 0.1 | Significant reduction | [9] |
| A549 (Lung Adenocarcinoma) | XAV939 | 1 | Significant reduction | [9] |
| A549 (Lung Adenocarcinoma) | XAV939 | 10 | Significant reduction | [9] |
| HepG2 (Hepatocellular) | XAV939 / WXL-8 | Not Specified | Significant reduction | [6] |
| Huh7 (Hepatocellular) | XAV939 / WXL-8 | Not Specified | Significant reduction | [6] |
Note: The percentage of inhibition is an approximation based on the qualitative descriptions and graphical data presented in the referenced studies. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line.
Experimental Protocols
This section provides a detailed protocol for a standard two-dimensional colony formation assay.
Materials:
-
Cancer cell line with known Wnt pathway activation (e.g., SW480, DLD-1, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
6-well or 12-well tissue culture plates
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)[9][10]
-
Staining solution (e.g., 0.5% crystal violet in methanol/water)[9][10]
-
Incubator (37°C, 5% CO₂)
-
Microscope
Protocol:
-
Cell Seeding:
-
Harvest and count the cells. Ensure a single-cell suspension.
-
Seed the cells in 6-well or 12-well plates at a low density (e.g., 100-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.[8][9][11]
-
Allow the cells to attach for 24 hours in a 37°C, 5% CO₂ incubator.[9][10]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.[9][10]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Fixation and Staining:
-
Once the colonies are of a sufficient size (typically >50 cells), carefully aspirate the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding a fixation solution (e.g., 4% paraformaldehyde for 15 minutes or cold methanol for 10 minutes).[9][10]
-
Remove the fixation solution and wash the wells with PBS.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes at room temperature.[9][10]
-
Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Colonies can be counted manually or using an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Experimental Workflow Diagram
Conclusion
This compound, as a potent tankyrase inhibitor, is expected to effectively suppress the colony-forming ability of cancer cells that are dependent on the Wnt/β-catenin signaling pathway. The provided protocols and background information offer a comprehensive guide for researchers to design and execute experiments to evaluate the anti-cancer properties of this compound. It is crucial to optimize the experimental conditions, particularly cell seeding density and drug concentration, for each specific cell line to obtain reliable and reproducible results. These studies will contribute to a better understanding of the therapeutic potential of this compound in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colony formation assay [bio-protocol.org]
- 11. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following TC-E 5001 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to TC-E 5001, a potent dual inhibitor of tankyrase (TNKS) 1 and 2. This compound modulates the Wnt signaling pathway by stabilizing Axin2 levels.[1] Flow cytometry is a powerful technique for dissecting the effects of drug candidates on cell populations at a single-cell level, providing quantitative data on various cellular processes.[2][3][4][5]
Core Applications:
This document outlines protocols for three key flow cytometry-based assays to assess the impact of this compound on:
-
Apoptosis: To determine the induction of programmed cell death.
-
Cell Cycle Progression: To analyze the effects on cell division.
-
Reactive Oxygen Species (ROS) Production: To measure oxidative stress.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized for clarity and comparative purposes.
Table 1: Summary of Apoptosis Analysis
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | Varies |
Table 2: Summary of Cell Cycle Analysis
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | Varies |
Table 3: Summary of Reactive Oxygen Species (ROS) Analysis
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of ROS Indicator | Fold Change in ROS vs. Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control | Varies |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and plasma membrane integrity using PI.[6][7][8][9]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell line of interest (e.g., a cancer cell line with active Wnt signaling)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis induction.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution based on DNA content, which is stoichiometrically stained with PI.[10][11][12][13]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Assay protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented by the fluorescence intensity of PI. Use appropriate software to model the cell cycle phases.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the detection of intracellular ROS using a cell-permeable fluorescent probe like H2DCFDA.[14][15][16][17]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS indicator dye
-
Positive control for ROS induction (e.g., H2O2, Rotenone)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol. The treatment time for ROS analysis is typically shorter (e.g., 1-6 hours).
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Assay protocol.
-
Dye Loading:
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Resuspend the cells in pre-warmed PBS or HBSS containing the ROS indicator dye at the recommended concentration (e.g., 5-10 µM H2DCFDA).
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS or HBSS to remove excess dye.
-
Resuspension: Resuspend the final cell pellet in PBS or HBSS.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The fluorescence intensity of the oxidized dye is proportional to the level of intracellular ROS.
Mandatory Visualizations
Signaling Pathway
Caption: Wnt signaling pathway and the inhibitory action of this compound on Tankyrase.
Experimental Workflow
Caption: General experimental workflow for flow cytometry analysis after this compound exposure.
Logical Relationship of Apoptosis Markers
Caption: Relationship between cell states as determined by Annexin V and PI staining.
References
- 1. This compound | CAS 865565-29-3 | TC-E5001 | Tocris Bioscience [tocris.com]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. The dynamic process of apoptosis analyzed by flow cytometry using Annexin-V/propidium iodide and a modified in situ end labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 8. Endoplasmic Reticulum Stress Signaling Is Involved in Mitomycin C(MMC)-Induced Apoptosis in Human Fibroblasts via PERK Pathway | PLOS One [journals.plos.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. The Cell Cycle Analysis [labome.com]
- 12. Cell Cycle Analysis and Relevance for Single-Cell Gating in Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: TC-E 5001 Wnt Signaling Inhibitor
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TC-E 5001, a novel small molecule inhibitor of the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to be a potent and selective inhibitor of the canonical Wnt signaling pathway. It functions by stabilizing the β-catenin destruction complex, which is composed of Axin, APC, GSK3β, and CK1α. By promoting the degradation of β-catenin, this compound prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.
Q2: In which cell lines is this compound expected to be effective?
A2: this compound is expected to be most effective in cell lines with aberrant Wnt signaling, particularly those with mutations in APC or β-catenin that lead to constitutive pathway activation. Many colorectal cancer cell lines, such as SW480 and HCT116, are known to have high basal Wnt activity and are good models for testing the efficacy of this compound.[1]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. Based on data from similar Wnt inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended.
Q4: How can I confirm that this compound is inhibiting the Wnt signaling pathway in my experiment?
A4: Inhibition of the Wnt pathway can be confirmed through several methods:
-
TOPflash/FOPflash Reporter Assay: A decrease in the TOPflash/FOPflash luciferase activity ratio indicates a reduction in TCF/LEF-mediated transcription.
-
Western Blot Analysis: A decrease in the protein levels of total or active (non-phosphorylated) β-catenin.
-
Quantitative PCR (qPCR): A reduction in the mRNA expression of Wnt target genes such as AXIN2 and c-MYC.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of Wnt signaling after treating my cells with this compound.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause:
Problem 2: My TOPflash reporter assay results are inconsistent.
Inconsistent results in a TOPflash assay can be due to several factors:
-
Transfection Efficiency: Variations in transfection efficiency between wells can lead to inconsistent luciferase expression. Always co-transfect with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize your results.
-
Cell Confluency: Seed cells at a consistent density to ensure uniform growth and transfection efficiency.
-
Reagent Quality: Ensure that your luciferase assay reagents are fresh and properly stored.
Problem 3: I see a decrease in Wnt target gene expression, but β-catenin levels remain unchanged.
This could be due to the specific mechanism of your inhibitor or the timing of your measurement.
-
Downstream Inhibition: this compound may be acting downstream of β-catenin, for example by inhibiting the interaction between β-catenin and TCF/LEF transcription factors.
-
Timing of Measurement: The degradation of β-catenin may be transient. Try performing a time-course experiment to measure β-catenin levels at different time points after treatment.
Quantitative Data
The following table summarizes the IC50 values of several known Wnt signaling inhibitors in different cancer cell lines. This data can be used as a reference for designing experiments with this compound.
| Inhibitor | Target | Cell Line | IC50 (µM) |
| IC-2 | TCF4/β-catenin | DLD-1 | ~10-20 |
| C2 | β-catenin | DLD-1 | 0.8 |
| C2 | β-catenin | SW480 | 1.3 |
| TMP-C-74 | β-catenin/Tcf4 | HCT116 | 1.5 |
| BC-23 | β-catenin/Tcf4 | H1299 | 2.3 |
Experimental Protocols
Protocol 1: TOPflash/FOPflash Luciferase Reporter Assay
This protocol is used to measure the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed 2 x 10^4 HEK293T cells per well in a 48-well plate and grow to ~70% confluency.[2]
-
Co-transfect cells with 100 ng of TOPflash or FOPflash plasmid and 5 ng of Renilla luciferase plasmid using a suitable transfection reagent.[2]
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
After the desired incubation period (e.g., 24 hours), lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TOPflash and FOPflash readings to the Renilla luciferase activity.
-
Calculate the TOPflash/FOPflash ratio to determine the level of Wnt signaling inhibition.
Protocol 2: Western Blot Analysis of β-catenin
This protocol is used to measure the protein levels of β-catenin.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary β-catenin antibody overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Quantitative PCR (qPCR) for Wnt Target Genes
This protocol is used to measure the mRNA expression levels of Wnt target genes such as AXIN2 and c-MYC.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for AXIN2, c-MYC, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions with the appropriate primers and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.[4]
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway and the proposed point of intervention for this compound.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOPflash reporter assay [bio-protocol.org]
- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
unexpected off-target effects of tc-e 5001
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of TC-E 5001.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By inhibiting TNKS1 and TNKS2, this compound prevents the PARsylation of target proteins, leading to the stabilization of the Axin protein complex. This, in turn, inhibits the Wnt/β-catenin signaling pathway.
2. What are the known off-target effects of this compound?
Based on available data, this compound is a highly selective inhibitor of TNKS1 and TNKS2. It is reported to be devoid of activity at PARP1 and PARP2, even at high concentrations. Currently, there are no widely reported or documented unexpected off-target effects for this compound. Any unexpected experimental results should first be investigated in the context of its known on-target effects on the Wnt/β-catenin pathway.
3. I am observing unexpected phenotypes in my cell line after treatment with this compound. Could these be off-target effects?
While off-target effects can never be entirely ruled out for any small molecule inhibitor, it is crucial to first consider the known on-target effects of this compound. The Wnt/β-catenin signaling pathway is complex and has extensive crosstalk with other signaling pathways. Therefore, inhibition of tankyrase can lead to a wide range of cellular effects that may be cell-type specific. Before concluding an off-target effect, consider the following:
-
On-target pathway analysis: Does your observed phenotype correlate with known consequences of Wnt/β-catenin pathway inhibition in your specific cellular context?
-
Dose-response analysis: Are the unexpected effects observed at concentrations consistent with the IC50 for tankyrase inhibition?
-
Control experiments: Have you included appropriate positive and negative controls to validate your findings? (See Troubleshooting Guide below)
4. What are the recommended working concentrations for this compound?
The optimal working concentration of this compound will vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. The IC50 for TNKS2 is reported to be 33 nM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect after this compound treatment. | 1. Incorrect dosage: The concentration of this compound may be too low for your specific cell line. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell line insensitivity: The cell line may not be dependent on the Wnt/β-catenin signaling pathway. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure this compound is stored as recommended and prepare fresh solutions for each experiment. 3. Confirm the expression of tankyrase and the activity of the Wnt/β-catenin pathway in your cell line. |
| High levels of cell death observed. | 1. On-target toxicity: Inhibition of the Wnt/β-catenin pathway can induce apoptosis in certain cancer cell lines. 2. High concentration: The concentration of this compound used may be too high. | 1. This may be an expected on-target effect. Correlate cell death with markers of Wnt pathway inhibition (e.g., Axin2 stabilization). 2. Perform a dose-response experiment to find a concentration that inhibits the pathway without causing excessive cell death. |
| Variability in experimental results. | 1. Inconsistent compound concentration: Inaccurate dilutions or compound precipitation. 2. Cell culture variability: Differences in cell passage number, confluency, or health. | 1. Ensure accurate and consistent preparation of this compound solutions. Check for precipitation. 2. Maintain consistent cell culture practices and use cells within a defined passage number range. |
Quantitative Data Summary
| Target | Inhibitory Activity | Reference |
| TNKS1 | Kd = 79 nM | |
| TNKS2 | Kd = 28 nM, IC50 = 33 nM | |
| PARP1 | IC50 > 19 µM | |
| PARP2 | IC50 > 19 µM |
Experimental Protocols
Key Experiment: Assessing Axin2 Stabilization via Western Blot
Objective: To confirm the on-target activity of this compound by measuring the stabilization of Axin2, a key component of the β-catenin destruction complex.
Methodology:
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Axin2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the Axin2 protein level upon this compound treatment indicates on-target activity.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing the on-target activity of this compound.
References
Technical Support Center: Optimizing TC-E 5001 Incubation Time for Cells
Welcome to the technical support center for the dual tankyrase inhibitor, TC-E 5001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for your cell-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). By inhibiting these enzymes, this compound prevents the PARsylation of AXIN proteins, leading to their stabilization. This stabilization of AXIN enhances the activity of the β-catenin destruction complex, thereby inhibiting the canonical Wnt signaling pathway.
Q2: How does incubation time with this compound affect cell viability?
A2: The effect of this compound on cell viability is both time and concentration-dependent. Longer incubation times generally lead to a more pronounced decrease in cell viability, particularly in cell lines that are sensitive to Wnt pathway inhibition. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental goals.
Q3: What is a typical starting range for this compound concentration and incubation time in a cell-based assay?
A3: For initial experiments, a concentration range of 10 nM to 10 µM is recommended. A common starting point for incubation time is 24 to 72 hours. However, for long-term proliferation assays, incubation can extend for several days.
Q4: How quickly can I expect to see an effect on Wnt signaling after treating cells with this compound?
A4: The stabilization of Axin2, a key indicator of this compound activity, can be observed relatively quickly. While a 24-hour treatment is a common endpoint for observing significant changes in Wnt reporter assays, effects on protein levels can sometimes be detected within a few hours. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to pinpoint the earliest detectable response for your specific assay and cell line.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan (MTT/XTT assays) | Ensure complete dissolution of the formazan crystals by extending the solubilization step and mixing thoroughly before reading the absorbance. |
| Sub-optimal Incubation Time | The chosen incubation time may be too short to observe a significant effect or too long, leading to secondary effects. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window. |
| Compound Precipitation | Visually inspect the wells for any precipitate of this compound, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). |
Issue 2: No or Weak Inhibition of Wnt Signaling
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Insensitivity | Confirm that your cell line has an active canonical Wnt signaling pathway and is known to be responsive to tankyrase inhibition. |
| Insufficient Incubation Time | The effect on downstream Wnt targets may require longer incubation. Extend the incubation period (e.g., up to 72 hours) and perform a time-course analysis. |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to ensure you are targeting the effective range. |
| Low Reporter Transfection Efficiency (for reporter assays) | Optimize your transfection protocol to ensure efficient delivery of the Wnt reporter plasmid. Include a positive control (e.g., a known Wnt activator like Wnt3a conditioned media or a GSK3β inhibitor) to validate assay performance. |
| Rapid Compound Degradation | Consider the stability of this compound in your culture medium over longer incubation periods. A medium change with fresh compound may be necessary for extended experiments. |
Experimental Protocols
Protocol 1: Determining Time-Dependent IC50 of this compound using a Cell Viability Assay (e.g., MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at different incubation times.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the overnight culture medium and add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plates for three different durations: 24, 48, and 72 hours.
-
MTT Assay:
-
At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and incubate in the dark at room temperature for 2-4 hours, or until the formazan crystals are fully dissolved.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration for each time point.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value for each incubation time.
-
Data Presentation:
| Incubation Time | Cell Line A - IC50 (µM) | Cell Line B - IC50 (µM) | Cell Line C - IC50 (µM) |
| 24 hours | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| 48 hours | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| 72 hours | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Protocol 2: Time-Course Analysis of Wnt Signaling Inhibition using a TCF/LEF Luciferase Reporter Assay
Objective: To determine the kinetics of Wnt signaling inhibition by this compound.
Methodology:
-
Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) in a 96-well plate.
-
Incubation: Allow cells to recover and express the reporters for 24 hours.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., 5x the IC50 value determined from a 72-hour viability assay) and a vehicle control. If your cell line has low endogenous Wnt signaling, you may need to stimulate the pathway with Wnt3a conditioned medium or a GSK3β inhibitor.
-
Time-Course Lysis: Lyse the cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Normalize the ratios to the vehicle control at each time point.
-
Plot the normalized Wnt signaling activity against time.
-
Data Presentation:
| Time (hours) | Normalized Wnt Signaling Activity (Fold Change vs. Control) |
| 0 | 1.0 |
| 2 | [Insert experimental value] |
| 4 | [Insert experimental value] |
| 8 | [Insert experimental value] |
| 12 | [Insert experimental value] |
| 24 | [Insert experimental value] |
| 48 | [Insert experimental value] |
Visualizations
Caption: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex.
Caption: Workflow for optimizing this compound incubation time.
Technical Support Center: TC-E 5001 and Tankyrase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the tankyrase inhibitor TC-E 5001 and other related compounds in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1] Its primary mechanism of action is the inhibition of the Wnt signaling pathway.[1] Tankyrases are enzymes that poly-ADP-ribosylate (PARsylate) target proteins, marking them for degradation. A key target of tankyrases in the Wnt pathway is Axin, a scaffold protein in the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin levels, which promotes the degradation of β-catenin and subsequently downregulates Wnt target gene expression.[1]
Q2: In which cell lines has the activity of this compound been characterized?
The inhibitory activity of this compound on the Wnt signaling pathway has been characterized in human embryonic kidney (HEK293) cells and human colorectal adenocarcinoma (SW480) cells.
Q3: What is the difference between the effect of this compound on the Wnt pathway and its cytotoxic effect?
The effect of this compound on the Wnt pathway refers to its ability to inhibit the signaling cascade, which can be measured using reporter assays (e.g., TOP/FOP flash assay). Cytotoxicity, on the other hand, refers to the ability of the compound to cause cell death. While inhibition of the Wnt pathway can lead to reduced cell proliferation and, in some cases, apoptosis in cancer cells dependent on this pathway, the concentrations required to inhibit the pathway may not always directly correlate with the concentrations that induce significant cytotoxicity. It is crucial to determine both the on-target pathway inhibition and the cytotoxic effects in your specific cell line.
Q4: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO to create a stock solution, it can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiments, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of Wnt signaling with this compound.
-
Solution/Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that this compound has been stored correctly and has not degraded. If possible, confirm its activity using a positive control cell line known to be responsive to tankyrase inhibitors.
-
Optimize Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell lines. Perform a dose-response experiment to determine the IC50 for Wnt pathway inhibition in your specific cell line. Also, consider a time-course experiment to identify the optimal duration of treatment.
-
Check Cell Line Responsiveness: Not all cell lines are dependent on the Wnt signaling pathway for survival and proliferation. Confirm that your cell line has an active Wnt pathway (e.g., by checking for β-catenin expression and localization).
-
Serum Interference: It has been observed with other tankyrase inhibitors that components in fetal bovine serum (FBS) can counteract the growth-inhibitory effects.[3] Consider reducing the serum concentration in your culture medium during treatment, but be aware that this can also affect cell health and proliferation. Always include appropriate controls.
-
Problem 2: I am observing high levels of cytotoxicity that are not consistent with Wnt pathway inhibition.
-
Solution/Troubleshooting Steps:
-
Assess Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects. For some tankyrase inhibitors, off-target effects on other signaling pathways, such as VEGFR2 signaling, have been suggested.[4] Consider testing lower concentrations of this compound to see if you can achieve Wnt inhibition with minimal cytotoxicity.
-
Solubility Issues: Poor solubility of the compound in your culture medium can lead to the formation of precipitates that can be toxic to cells. When diluting your DMSO stock, ensure thorough mixing. If you observe precipitates, you may need to sonicate the stock solution or prepare fresh dilutions.[2]
-
Evaluate Apoptosis vs. Necrosis: Determine the mode of cell death using assays like Annexin V/Propidium Iodide staining followed by flow cytometry. This can help to understand if the observed cytotoxicity is due to a specific programmed cell death pathway or a more general toxic effect.
-
Problem 3: My experimental results are inconsistent between experiments.
-
Solution/Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure that all experimental parameters, such as cell seeding density, passage number, serum concentration, and the final DMSO concentration, are consistent across all experiments.
-
Prepare Fresh Working Solutions: For each experiment, prepare fresh dilutions of this compound from your frozen stock solution. The stability of the compound in cell culture medium over long periods may be limited.
-
Monitor Cell Health: Regularly check the morphology and confluency of your cells. Only use healthy, actively dividing cells for your experiments.
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | HEK293 | Wnt Signaling Reporter | IC50 | 0.215 µM | MedchemExpress |
| This compound | SW480 | Axin2 Stabilization | EC50 | 0.709 µM | MedchemExpress |
Table 2: Cytotoxicity of Other Tankyrase Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| XAV939 | NCI-H446 | Small Cell Lung Cancer | MTT Assay | IC50 | ~20 µM | Spandidos Publications[4] |
| XAV939 | HeLa | Cervical Cancer | CCK-8 Assay | Growth Inhibition | Concentration-dependent (5-20 µM) | Taylor & Francis Online[2] |
| IWR-1 | Osteosarcoma CSCs | Osteosarcoma | Cytotoxicity Assay | - | Specifically cytotoxic | PubMed[5] |
| G007-LK | COLO 320 DM | Colorectal Cancer | Colony Formation | Growth Inhibition | 200 µM | Cayman Chemical[6] |
| G007-LK | SW403 | Colorectal Cancer | Colony Formation | Growth Inhibition | 200 µM | Cayman Chemical[6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound | CAS 865565-29-3 | TC-E5001 | Tocris Bioscience [tocris.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment [mdpi.com]
- 6. resources.biomol.com [resources.biomol.com]
inconsistent results with tc-e 5001 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with TC-E 5001, a selective, ATP-competitive inhibitor of MEK1 and MEK2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases in the RAS/RAF/MEK/ERK signaling cascade.[1] By binding to a unique allosteric site near the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 by MEK.[1][] This leads to the inhibition of downstream signaling, resulting in reduced cell proliferation and tumor growth in susceptible cell lines.[1][3]
Q2: What is the expected effect of this compound on the phosphorylation of ERK?
A2: Treatment with this compound is expected to decrease the levels of phosphorylated ERK1/2 (p-ERK1/2) in a dose-dependent manner. This is a direct downstream consequence of MEK1/2 inhibition.[1][] You can assess this effect using techniques such as Western blotting with an antibody specific for p-ERK1/2.
Q3: Why am I observing a discrepancy between the IC50 values from my biochemical and cell-based assays?
A3: It is not uncommon to observe differences in potency for kinase inhibitors between biochemical and cellular assays.[4][5] Several factors can contribute to this:
-
Cellular Permeability: The compound may have poor penetration across the cell membrane, leading to a lower effective intracellular concentration.
-
ATP Concentration: Biochemical assays are often performed at a fixed, and sometimes low, ATP concentration. In contrast, intracellular ATP levels are typically much higher and can outcompete ATP-competitive inhibitors like this compound, leading to a higher IC50 in cellular assays.[4]
-
Off-target Effects: In a cellular context, the compound might have off-target effects that influence cell viability independently of MEK/ERK pathway inhibition.[4]
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
Q4: Can this compound be used in animal models?
A4: While this compound has demonstrated efficacy in in vitro studies, its suitability for in vivo animal models depends on its pharmacokinetic and pharmacodynamic properties, which need to be determined through specific in vivo studies. Factors such as bioavailability, half-life, and metabolism will influence its effectiveness in animal models.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Problem: High variability between replicate wells in my MTT assay when treating with this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.[6] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[6] |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom to avoid disturbing the cells. |
| Incomplete Solubilization of Formazan Crystals | After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are fully dissolved by gently pipetting up and down or using a plate shaker. |
| Contamination | Visually inspect your cells for any signs of bacterial or fungal contamination before and during the experiment. Contamination can affect cellular metabolism and lead to inconsistent results.[7] |
Issues with Western Blotting for p-ERK
Problem: High background on my Western blot for p-ERK, making it difficult to interpret the results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk, as milk contains phosphoproteins that can cause background.[8][9] |
| Primary Antibody Concentration Too High | Titrate your primary antibody to determine the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[10][11] |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
| Membrane Drying Out | Ensure the membrane remains wet throughout the entire blotting process. |
Problem: No or weak p-ERK signal after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Inhibition | Ensure that this compound was added at the correct concentration and for the appropriate duration to inhibit p-ERK. A time-course and dose-response experiment is recommended. |
| Sample Degradation | Prepare fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer to protect the phosphorylation status of your proteins.[12] |
| Low Protein Concentration | Quantify your protein lysates before loading and ensure equal loading across all lanes. |
| Poor Antibody Quality | Use a p-ERK antibody that has been validated for Western blotting. |
| Inefficient Transfer | Check your transfer efficiency by staining the membrane with Ponceau S after transfer. |
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Kinase | IC50 (nM) |
| MEK1 | 1.5 |
| MEK2 | 2.1 |
| ERK1 | >10,000 |
| ERK2 | >10,000 |
| p38α | >10,000 |
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line (BRAF status) | This compound GI50 (nM) |
| A375 (V600E) | 15 |
| HT-29 (V600E) | 25 |
| MCF-7 (Wild-Type) | >5,000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.[14]
-
Absorbance Reading: Place the plate on a shaker for 10 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: Western Blotting for p-ERK and Total ERK
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. news-medical.net [news-medical.net]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. clyte.tech [clyte.tech]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
tc-e 5001 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the precipitation of TC-E 5001 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). It is commonly used in research to inhibit Wnt signaling pathways. Due to its chemical nature, it is a poorly water-soluble compound.[1]
Q2: Why does precipitation occur when this compound is added to cell culture media?
A2: Precipitation of compounds like this compound in aqueous solutions such as cell culture media is a common issue, often caused by the compound's low solubility.[1][2] The primary solvent for this compound is typically Dimethyl Sulfoxide (DMSO).[3] When a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture media, the compound may crash out of solution if its concentration exceeds its solubility limit in the final mixture. This process is often referred to as a "solvent shift".[1]
Q3: Can the components of the cell culture media itself cause precipitation?
A3: Yes, various components in the media can contribute to precipitation. High concentrations of salts (especially calcium and phosphate), proteins, and shifts in pH or temperature can reduce the solubility of small molecules and cause them to precipitate.[4][5] For instance, calcium chloride (CaCl2) and magnesium sulfate (MgSO4) can react to form insoluble CaSO4 crystals.[4]
Q4: Is the precipitate harmful to my cells?
A4: Yes, precipitates can be detrimental to cell health. They can alter the effective concentration of the compound in the media, leading to inaccurate and irreproducible experimental results.[4] Additionally, the precipitates themselves can be cytotoxic or interfere with cellular processes and imaging-based assays.[5]
Troubleshooting Guide
Issue: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium.
This is a classic sign of poor solubility and compound crashing out upon dilution.
-
Possible Cause 1: Stock solution concentration is too high.
-
Solution: Prepare a new, more dilute stock solution. While a higher concentration minimizes the final solvent percentage, it increases the risk of precipitation upon dilution.
-
-
Possible Cause 2: Final concentration in media is above the solubility limit.
-
Solution: Lower the final working concentration of this compound in your experiment. Perform a dose-response curve to find the optimal concentration that is both effective and soluble.
-
-
Possible Cause 3: Inadequate mixing technique.
-
Solution: Add the stock solution drop-wise into the media while gently vortexing or swirling the tube. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation. Never add media directly onto the small volume of stock solution.
-
-
Possible Cause 4: High final DMSO concentration.
Issue: The media was clear initially, but a precipitate formed after incubation (e.g., overnight in a 37°C incubator).
This suggests a change in the media or compound stability over time at incubation conditions.
-
Possible Cause 1: Temperature-dependent solubility.
-
Solution: Some compounds are less stable or soluble at 37°C. While this compound's specific temperature stability profile is not widely published, this is a known phenomenon.[7][8] Consider pre-warming the media to 37°C before adding the compound to see if precipitation occurs immediately. If the issue persists, you may need to explore formulation strategies with solubility enhancers.
-
-
Possible Cause 2: Interaction with media components over time.
-
Solution: Components in the media, especially in the presence of serum, can degrade or interact with the compound.[9][10] This can be exacerbated by pH shifts that occur as cells metabolize.[11] Ensure your media is properly buffered (e.g., with HEPES for additional stability) and that the pH is within the optimal range before and during the experiment.[11]
-
-
Possible Cause 3: Evaporation.
Data and Protocols
Quantitative Data Summary
The following tables summarize key factors that influence the solubility of small molecules like this compound in cell culture media.
Table 1: General Factors Influencing Small Molecule Precipitation
| Factor | Influence on Solubility | Recommendations |
|---|---|---|
| pH | The solubility of many organic compounds is pH-dependent.[7][8][12] | Maintain a stable, optimal pH in the culture medium using appropriate buffers (e.g., bicarbonate/CO2, HEPES). |
| Temperature | Solubility generally increases with temperature, but high temperatures can also degrade compounds or media components.[5][7] | Pre-warm media to 37°C before adding the compound. Avoid repeated freeze-thaw cycles of stock solutions and media.[4] |
| Solvent Conc. | Higher organic solvent (e.g., DMSO) concentration increases solubility but also cell toxicity.[6] | Keep final DMSO concentration below 0.5% (v/v). Always include a solvent control in experiments. |
| Compound Conc. | Higher concentrations increase the likelihood of exceeding the solubility limit. | Determine the lowest effective concentration through dose-response studies. |
| Media Components | High salt, phosphate, and protein concentrations can decrease the solubility of hydrophobic compounds.[13] | Use serum-free media if possible or reduce serum concentration. Be mindful of salt concentrations in custom media formulations. |
Table 2: Recommended Starting Parameters for this compound
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | DMSO | This compound shows good solubility in DMSO.[3] |
| Stock Concentration | 10-20 mM | A 1000x stock is common. A very high concentration (>40 mg/mL) may be difficult to fully dissolve.[3] |
| Final DMSO Conc. | ≤ 0.1% (v/v) | Minimizes solvent-induced cell stress and toxicity.[6] |
| Working Concentration | 1-10 µM | Based on typical effective concentrations for Wnt inhibition. A solubility test is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (M.W. 409.46 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the mass of this compound powder required to make a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 0.001 L * 409.46 g/mol * 1000 mg/g = 4.095 mg for 1 mL
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex vigorously for 2-5 minutes to dissolve the powder completely. Gentle warming in a 37°C water bath or sonication may be required if the compound is difficult to dissolve.[3]
-
Once fully dissolved, visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration
Objective: To determine the maximum working concentration of this compound that remains soluble in your specific cell culture medium at 37°C.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C, 5% CO2
Methodology:
-
Prepare a serial dilution of your this compound stock solution in pre-warmed media. For example, test final concentrations of 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration remains constant and low (e.g., 0.1%).
-
Include a "media + DMSO only" control.
-
Add the required volume of stock solution to the pre-warmed media (not the other way around) and mix gently but thoroughly.
-
Visually inspect each dilution for immediate signs of precipitation (cloudiness, particulates).
-
Incubate the tubes/plate at 37°C for a period relevant to your experiment (e.g., 24 hours).
-
After incubation, inspect the solutions again, both by eye and under a microscope, for any signs of crystalline or amorphous precipitate.
-
The highest concentration that remains clear after incubation is your maximum recommended working concentration.
Visual Guides
The following diagrams illustrate the troubleshooting workflow and the key factors involved in this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Factors contributing to small molecule precipitation and mitigation strategies.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. cellculturedish.com [cellculturedish.com]
- 10. researchgate.net [researchgate.net]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of TC-E 5001 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use the tankyrase inhibitor TC-E 5001 in in vivo experiments. The information provided is designed to help troubleshoot common issues and improve the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and dual inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2).[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By inhibiting TNKS1/2, this compound prevents the PARsylation of AXIN, a key component of the β-catenin destruction complex. This leads to the stabilization of AXIN and subsequent degradation of β-catenin, thereby inhibiting the canonical Wnt/β-catenin signaling pathway.[2][3] This pathway is often dysregulated in various cancers.
Q2: How does this compound differ from other PARP inhibitors?
While this compound is a member of the broader PARP family, it is highly selective for the tankyrase subfamily (TNKS1/2) and does not significantly inhibit PARP1 and PARP2, which are primarily involved in DNA damage repair.[1] This selectivity is crucial as it minimizes the off-target effects associated with broader PARP inhibitors.
Q3: What are the potential therapeutic applications of this compound?
Due to its role in inhibiting the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, this compound has potential as an anti-cancer therapeutic, particularly in tumors with mutations in genes like APC or β-catenin.
Q4: How should I store and handle this compound?
This compound powder should be stored at -20°C for long-term stability. For creating stock solutions, DMSO is a suitable solvent. Once dissolved, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor in vivo efficacy | - Suboptimal dosage: The dose may be too low to achieve therapeutic concentrations in the tumor tissue.- Poor bioavailability: The formulation may not be efficiently absorbed, or the compound may be rapidly metabolized and cleared.- Inappropriate administration route or schedule: The chosen route or frequency of administration may not maintain adequate drug exposure.- Tumor model resistance: The selected xenograft or syngeneic model may not be dependent on the Wnt/β-catenin pathway. | - Dose-escalation study: Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and the optimal effective dose.- Pharmacokinetic (PK) analysis: Conduct a PK study to determine the Cmax, Tmax, and half-life of this compound in your animal model. This will inform the optimal dosing schedule.- Formulation optimization: Experiment with different vehicle formulations to improve solubility and absorption. Common vehicles for tankyrase inhibitors include 0.5% methylcellulose or a solution of sodium lactate (pH 4).[2]- Model characterization: Before starting the efficacy study, confirm that your tumor model exhibits activated Wnt/β-catenin signaling (e.g., by checking for mutations in APC or β-catenin, or by assessing the expression of Wnt target genes like AXIN2). |
| Toxicity/Adverse Events in Animals (e.g., weight loss, lethargy) | - Dose is too high: The administered dose exceeds the MTD.- Off-target effects: Although selective, high concentrations may lead to off-target toxicities.- Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. | - Reduce the dose: Based on the MTD study, select a dose that is effective but well-tolerated.- Monitor animal health closely: Regularly monitor body weight, food and water intake, and general appearance. Consider reducing the dosing frequency if toxicity is observed.- Vehicle control group: Always include a vehicle-only control group to distinguish compound-related toxicity from vehicle-related effects. |
| Variability in experimental results | - Inconsistent drug preparation: Variations in the preparation of the dosing solution can lead to inconsistent dosing.- Inaccurate animal dosing: Inconsistent administration technique can result in variable drug delivery.- Biological variability: Inherent differences between individual animals. | - Standardize formulation protocol: Prepare fresh dosing solutions for each experiment and ensure the compound is fully dissolved or uniformly suspended.- Proper training in animal handling: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent delivery.- Increase sample size: Use a sufficient number of animals per group to account for biological variability and to achieve statistical power. |
| Difficulty in dissolving this compound for formulation | - Low aqueous solubility: this compound, like many small molecule inhibitors, may have poor solubility in aqueous solutions. | - Use of co-solvents: Initially dissolve this compound in a small amount of DMSO before diluting with the final vehicle (e.g., corn oil, PEG400, or methylcellulose).- Sonication: Use sonication to aid in the dissolution of the compound in the vehicle. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay | Value |
| TNKS1 | Kd | 79 nM[1] |
| TNKS2 | Kd | 28 nM[1] |
| TNKS2 | IC50 | 33 nM[1] |
| PARP1 | IC50 | >19 µM[1] |
| PARP2 | IC50 | >19 µM[1] |
Table 2: Example In Vivo Dosing Parameters for Tankyrase Inhibitors (as a starting reference for this compound)
Note: The following data is for other tankyrase inhibitors and should be used as a guideline for designing initial studies with this compound.
| Compound | Animal Model | Tumor Model | Dose | Administration Route | Dosing Schedule | Efficacy Readout | Reference |
| MSC2504877 | Mouse | COLO320DM Xenograft | 50 mg/kg | Oral gavage | Twice daily | Tumor growth inhibition | [2] |
| G007-LK | Mouse | SW480 Xenograft | 10 mg/kg | Oral gavage | Twice daily | Tumor growth inhibition | [4] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study of this compound in a Xenograft Model
This protocol provides a general framework. Specific parameters such as cell line, animal strain, and dosing should be optimized for your particular experimental goals.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with a known dependency on the Wnt/β-catenin pathway (e.g., COLO-320DM, SW480).
-
Harvest cells during the exponential growth phase.
-
Implant the tumor cells (typically 1 x 106 to 1 x 107 cells in 100-200 µL of a suitable medium like Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Preparation and Administration of this compound:
-
Prepare the dosing formulation. For example, dissolve this compound in a vehicle such as 0.5% (w/v) methylcellulose in water.
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage). The control group should receive the vehicle only.
-
The dosing schedule should be based on prior pharmacokinetic studies or literature on similar compounds (e.g., once or twice daily).
-
-
Monitoring and Efficacy Assessment:
-
Monitor animal body weight and overall health daily.
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for β-catenin and AXIN2 levels) or histological analysis.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for an in vivo efficacy study using this compound.
References
- 1. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
- 2. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating TC-E 5001-Induced Cell Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TC-E 5001. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By inhibiting tankyrase activity, this compound prevents the PARsylation of target proteins, most notably Axin. This leads to the stabilization of the β-catenin destruction complex, which subsequently promotes the degradation of β-catenin. As a result, this compound effectively inhibits the canonical Wnt/β-catenin signaling pathway.
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its mechanism as a Wnt signaling inhibitor, this compound is expected to decrease the proliferation of Wnt-dependent cells. This can manifest as a reduction in cell viability, induction of apoptosis (programmed cell death), and potentially cellular senescence (a state of irreversible growth arrest). Inhibition of the Wnt pathway has been shown to have anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Q3: I am observing a significant decrease in cell viability after this compound treatment. Is this expected?
A3: Yes, a dose-dependent decrease in cell viability is an expected outcome of this compound treatment in cell lines where the Wnt/β-catenin pathway is active and essential for proliferation. The extent of this effect will vary depending on the cell type, its level of dependence on Wnt signaling, and the concentration of this compound used.
Q4: Can this compound induce off-target effects?
A4: While this compound is a potent tankyrase inhibitor, the possibility of off-target effects should always be considered with small molecule inhibitors. It is good practice to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects. This may include using a structurally unrelated Wnt pathway inhibitor or employing genetic knockdown of tankyrase to validate key findings.
Q5: How stable is this compound in cell culture media?
Troubleshooting Guides
Issue 1: Excessive or Rapid Cell Death Observed
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range of concentrations and narrow down to the concentration that gives the desired biological effect without causing excessive, acute cytotoxicity.
-
Consult the literature for typical working concentrations of tankyrase inhibitors in similar cell lines.
-
Possible Cause 2: High sensitivity of the cell line to Wnt inhibition.
-
Troubleshooting Steps:
-
Confirm the dependence of your cell line on the Wnt/β-catenin pathway. You can do this by examining the expression of Wnt target genes (e.g., AXIN2, c-MYC) at baseline and after this compound treatment via qPCR or western blot.
-
Consider using a shorter treatment duration to observe earlier, more subtle cellular responses before widespread cell death occurs.
-
Possible Cause 3: Solvent toxicity.
-
Troubleshooting Steps:
-
This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (generally below 0.5%).
-
Always include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in your experiments to account for any solvent effects.
-
Issue 2: Inconsistent or No Observable Effect of this compound
Possible Cause 1: The cell line is not dependent on the canonical Wnt/β-catenin pathway for proliferation.
-
Troubleshooting Steps:
-
Research the genetic background of your cell line to determine if mutations are present that activate the Wnt pathway (e.g., APC or β-catenin mutations).
-
Assess the baseline activity of the Wnt pathway in your cells by measuring the levels of active β-catenin or Wnt target genes.
-
Possible Cause 2: Improper handling or degradation of this compound.
-
Troubleshooting Steps:
-
Ensure this compound is stored correctly as a stock solution (typically at -20°C or -80°C).
-
Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Possible Cause 3: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Optimize cell seeding density. Too few or too many cells can affect the outcome of viability and proliferation assays.
-
Ensure the treatment duration is sufficient to observe a biological response. A time-course experiment can help determine the optimal treatment time.
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in fresh culture medium. Also, prepare a vehicle control (medium with DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| 0.1 | 1.10 | 1.15 | 1.12 | 1.12 | 89.6% |
| 1 | 0.85 | 0.88 | 0.83 | 0.85 | 68.0% |
| 10 | 0.45 | 0.42 | 0.48 | 0.45 | 36.0% |
| 100 | 0.15 | 0.16 | 0.14 | 0.15 | 12.0% |
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (1 µM) | 75.8 | 15.3 | 5.6 | 3.3 |
| This compound (10 µM) | 40.1 | 35.7 | 18.9 | 5.3 |
Visualizations
Caption: Mechanism of this compound in the Wnt signaling pathway.
Caption: Workflow for assessing this compound-induced cell stress.
Caption: Troubleshooting logic for unexpected experimental results.
Validation & Comparative
A Head-to-Head Comparison of TC-E 5001 and XAV939 in Wnt Pathway Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate dissection of the Wnt signaling pathway and for the development of novel therapeutics. This guide provides an objective comparison of two widely used small molecule inhibitors, TC-E 5001 and XAV939, focusing on their performance, mechanism of action, and supporting experimental data.
Both this compound and XAV939 target the canonical Wnt signaling pathway by inhibiting the activity of tankyrase (TNKS) enzymes, TNKS1 and TNKS2. This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex, ultimately promoting the degradation of β-catenin and suppressing Wnt target gene expression. While both compounds share a common mechanism, differences in their potency and specificity can have significant implications for experimental outcomes.
Quantitative Comparison of Inhibitor Potency
The efficacy of a small molecule inhibitor is a key consideration. The following tables summarize the available quantitative data for this compound and XAV939, providing a direct comparison of their potency against their primary targets, TNKS1 and TNKS2.
| Compound | Target | IC50 | Source |
| This compound | TNKS2 | 33 nM | [1](--INVALID-LINK--) |
| XAV939 | TNKS1 | 11 nM | [2](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK-- |
| TNKS2 | 4 nM | [2](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK-- |
| Compound | Target | Kd | Source |
| This compound | TNKS1 | 79 nM | [1](--INVALID-LINK--) |
| TNKS2 | 28 nM | [1](--INVALID-LINK--) |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the affinity of a drug for its receptor. Lower values for both IC50 and Kd indicate higher potency and affinity, respectively.
Based on the available data, XAV939 exhibits a lower IC50 for both TNKS1 and TNKS2 compared to this compound, suggesting it is a more potent inhibitor of these enzymes in cell-free assays.
Mechanism of Action: A Visual Representation
To illustrate the mechanism of Wnt pathway inhibition by this compound and XAV939, the following diagrams depict the canonical Wnt signaling pathway and the point of intervention for these tankyrase inhibitors.
Caption: Canonical Wnt signaling pathway and the role of tankyrase inhibitors.
The diagram illustrates that in the "Wnt OFF" state, the destruction complex phosphorylates β-catenin, targeting it for degradation. In the "Wnt ON" state, Wnt ligands inhibit the destruction complex, allowing β-catenin to accumulate and activate target gene transcription. Tankyrase inhibitors like this compound and XAV939 block the degradation of Axin, a key scaffold protein in the destruction complex, thereby promoting β-catenin degradation and inhibiting Wnt signaling.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays used to evaluate Wnt pathway inhibition are provided below.
TOPFlash/FOPFlash Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of the canonical Wnt pathway.
Principle: The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. In the presence of active β-catenin/TCF signaling, luciferase is expressed, and its activity can be measured. The FOPFlash plasmid, containing mutated TCF/LEF binding sites, is used as a negative control to measure non-specific reporter activity.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, SW480) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with the TOPFlash or FOPFlash plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound, XAV939, or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in TOPFlash activity relative to the FOPFlash activity and the vehicle control.
-
Western Blot for β-catenin Levels
This technique is used to determine the total cellular levels of β-catenin protein, which is expected to decrease upon treatment with Wnt pathway inhibitors.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific for β-catenin.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound, XAV939, or a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.[3][4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the β-catenin band intensity to the loading control band intensity.
-
Summary and Conclusion
Both this compound and XAV939 are valuable tools for the in-vitro study of the Wnt signaling pathway. They act through a well-defined mechanism of tankyrase inhibition, leading to the suppression of canonical Wnt signaling.
-
XAV939 appears to be the more potent of the two inhibitors based on its lower IC50 values for both TNKS1 and TNKS2.[2][5][6]
-
This compound is also a potent dual tankyrase inhibitor and is noted to be devoid of activity at PARP1 and PARP2, which can be an important consideration for specificity.[1]
The choice between these two inhibitors may depend on the specific experimental context, including the cell type, the desired level of inhibition, and the need to avoid off-target effects. The provided experimental protocols offer a starting point for researchers to quantitatively assess the effects of these and other Wnt pathway inhibitors in their own experimental systems. As with any small molecule inhibitor, it is crucial to perform dose-response experiments and to include appropriate controls to ensure the specificity and on-target effects of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 3. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
A Head-to-Head Comparison of Tankyrase Inhibitors: TC-E 5001 vs. IWR-1
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the landscape of Wnt/β-catenin signaling pathway research, the inhibition of Tankyrase 1 and 2 (TNKS1/2) has emerged as a promising therapeutic strategy for various cancers. Among the chemical probes used to investigate this pathway, TC-E 5001 and IWR-1 are two widely utilized small molecule inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Stabilizing the Axin Complex
Both this compound and IWR-1 function as inhibitors of the poly(ADP-ribose) polymerase (PARP) activity of Tankyrase enzymes.[1][2] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway by earmarking Axin, a key component of the β-catenin destruction complex, for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting Tankyrase, both this compound and IWR-1 lead to the stabilization of Axin.[1][3] This, in turn, enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin, and ultimately, the downregulation of Wnt target gene transcription.[1][4]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and IWR-1 based on available literature. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions should be considered when interpreting these values.
Table 1: Biochemical Activity
| Inhibitor | Target | IC50 | Kd | Selectivity Notes |
| This compound | TNKS1 | Not explicitly reported | 79 nM[3][5] | Devoid of activity at PARP1 and PARP2 (IC50 >19 μM).[6] |
| TNKS2 | 33 nM[3][5] | 28 nM[3][5] | Binds to the adenosine pocket of Tankyrase.[3][5] | |
| IWR-1 | TNKS1 | 131 nM[2] | Not reported | Little to no activity against PARP1 or PARP2 (IC50 >18.75 µM).[2] |
| TNKS2 | 56 nM[2] | Not reported | Interacts with Axin, rather than directly with Tankyrase in some assays.[2] |
Table 2: Cellular Activity
| Inhibitor | Assay | Cell Line | IC50 / EC50 |
| This compound | Wnt/β-catenin Reporter (STF) | Not specified | 0.215 μM[3][5] |
| Axin2 Stabilization | Not specified | 0.709 μM[3][5] | |
| IWR-1 | Wnt/β-catenin Reporter | L-cells expressing Wnt3A | 180 nM[4][7] |
| Wnt/β-catenin Reporter | HEK293T | 26 nM[7] | |
| Axin2 Accumulation | SW480 | 2.5 μM[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols synthesized from multiple sources and should be optimized for specific experimental setups.
Biochemical Tankyrase Activity Assay (Chemiluminescent)
This assay measures the PARP activity of recombinant Tankyrase enzymes.
Materials:
-
Recombinant human TNKS1 or TNKS2
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
10x PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds (this compound or IWR-1) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in 1x PARP assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the histone-coated plate.
-
Add 20 µL of a master mix containing recombinant TNKS enzyme and biotinylated NAD+ to each well to initiate the reaction.
-
Incubate the plate for 1-2 hours at 30°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate as described in step 5.
-
Add 50 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash (TCF/LEF reporter with firefly luciferase) and FOPFlash (mutant TCF/LEF reporter, negative control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or purified Wnt3a ligand
-
Test compounds (this compound or IWR-1)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.[7]
-
Co-transfect the cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate for 1 hour, then stimulate the cells with Wnt3a conditioned medium or purified Wnt3a.
-
After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC50 values.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., SW480, DLD-1)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Test compounds (this compound or IWR-1)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^3 to 5 x 10^3 cells per well and allow them to adhere overnight.[5]
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
Mandatory Visualizations
Caption: Inhibition of Tankyrase by this compound or IWR-1 in the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for comparing Tankyrase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 7. Wnt Reporter Activity Assay [bio-protocol.org]
Validating TC-E 5001's Impact on Beta-Catenin Levels: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TC-E 5001's performance in modulating beta-catenin levels against other common alternatives. This analysis is supported by experimental data and detailed protocols to assist in the validation and application of this compound.
This compound is a potent and selective dual inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2). These enzymes are key components of the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound stabilizes the axin protein, a crucial member of the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, a multifunctional protein implicated in both cell adhesion and gene transcription. Dysregulation of the Wnt/β-catenin pathway is a hallmark of various cancers, making targeted inhibition a significant area of therapeutic research.
Comparison with Alternative Tankyrase Inhibitors
This compound is often compared with other well-established tankyrase inhibitors, such as XAV939 and IWR-1. All three compounds share the same fundamental mechanism of action: stabilization of Axin2, leading to the downregulation of β-catenin. The selection of a particular inhibitor for an experiment often depends on factors like potency, specificity, and the specific cellular context.
| Compound | Target(s) | IC50 / K_d_ (TNKS2) | Effect on β-catenin |
| This compound | TNKS1, TNKS2 | K_d_ = 28 nM | Promotes degradation |
| XAV939 | TNKS1, TNKS2 | IC50 = 4 nM | Promotes degradation |
| IWR-1 | TNKS1, TNKS2 | IC50 = 30 nM | Promotes degradation |
This table summarizes the key characteristics of this compound and its common alternatives. The binding affinities and IC50 values indicate the concentration of the inhibitor required to achieve a certain level of enzyme inhibition, providing a measure of potency.
Experimental Data on Beta-Catenin Regulation
Studies on the comparator compound XAV939 have demonstrated that treatment of various cancer cell lines leads to a significant reduction in β-catenin protein levels as assessed by Western blotting. For instance, treatment of H446 small-cell lung cancer cells with XAV939 resulted in a dose-dependent decrease in β-catenin levels.[1] Similarly, IWR-1 has been shown to induce the phosphorylation and subsequent degradation of β-catenin in DLD-1 colorectal cancer cells.[2]
Researchers validating the effect of this compound would be expected to observe a similar reduction in β-catenin protein levels. A typical experiment would involve treating cells with increasing concentrations of this compound for a fixed time point (e.g., 24 hours) or treating with a fixed concentration over a time course (e.g., 0, 6, 12, 24 hours) and then analyzing the cell lysates by Western blot.
Experimental Protocols
Western Blotting for Beta-Catenin Levels
This protocol provides a standard method for assessing the protein levels of β-catenin in cell lysates following treatment with this compound or other inhibitors.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with the compound of interest for the specified time and concentration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (e.g., rabbit anti-β-catenin, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the chemiluminescent signal using a digital imaging system or X-ray film.
-
For quantitative analysis, use a loading control such as GAPDH or β-actin to normalize the β-catenin signal. Densitometry analysis of the bands can then be performed using appropriate software.
Visualizing the Mechanism of Action
To further elucidate the role of this compound in the Wnt/β-catenin signaling pathway, the following diagrams illustrate the key molecular interactions and the experimental workflow for validating its effects.
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for Western blot analysis of β-catenin.
References
Cross-Validation of TC-E 5001 Efficacy with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Tankyrase (TNKS) enzymes by TC-E 5001 and the genetic knockdown of TNKS1 and TNKS2. The objective is to cross-validate the on-target effects of this compound by comparing its phenotypic and molecular outcomes with those observed upon the specific depletion of its target proteins.
Introduction to this compound and Target Validation
This compound is a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway. Specifically, Tankyrases mark Axin, a key scaffolding protein in the β-catenin destruction complex, for ubiquitination and subsequent proteasomal degradation. By inhibiting Tankyrases, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin and consequent downregulation of Wnt signaling. Aberrant Wnt signaling is a hallmark of numerous cancers, making Tankyrase inhibitors like this compound promising therapeutic agents.
Genetic knockdown, primarily through techniques like RNA interference (RNAi) using small interfering RNAs (siRNAs), offers a highly specific method to validate the targets of small molecule inhibitors. By comparing the effects of a drug to the effects of depleting its intended protein targets, researchers can confirm the drug's mechanism of action and assess potential off-target effects.
Comparative Analysis: this compound vs. TNKS1/2 Genetic Knockdown
The following tables summarize the quantitative effects of this compound and siRNA-mediated knockdown of TNKS1 and TNKS2 on key components and outputs of the Wnt/β-catenin signaling pathway. Data has been synthesized from multiple studies to provide a comparative overview.
Table 1: Effect on Axin Protein Levels
| Treatment/Target | Cell Line | Assay | Fold Change in Axin2 Protein Levels (Normalized to Control) | Reference |
| This compound (or similar Tankyrase Inhibitor) | SW480 | Western Blot | ~3-5 fold increase | [1][2] |
| HEK293T | Western Blot | Significant Increase (quantification not provided) | [3] | |
| siRNA knockdown of TNKS1 & TNKS2 | SW480 | Western Blot | ~2-4 fold increase | [4] |
| RKO | Western Blot | Significant Increase (quantification not provided) | [3] |
Table 2: Effect on Wnt/β-catenin Signaling Activity
| Treatment/Target | Cell Line | Assay | Percentage Inhibition of TCF/LEF Reporter Activity (Normalized to Control) | Reference |
| This compound (or similar Tankyrase Inhibitor) | HEK293T | TOP/FOPflash Assay | ~70-90% inhibition | [5][6] |
| SW480 | TOP/FOPflash Assay | ~50-80% inhibition | [7] | |
| siRNA knockdown of TNKS1 & TNKS2 | HEK293 | TOP/FOPflash Assay | ~60-80% inhibition | [8] |
| SW480 | TOP/FOPflash Assay | Significant Inhibition (quantification not provided) |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Wnt signaling pathway and points of intervention.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Axin2 and β-catenin
-
Cell Lysis:
-
Culture cells (e.g., SW480, HEK293T) to 70-80% confluency.
-
Treat cells with this compound, transfect with TNKS1/2 siRNA, or use vehicle/scrambled siRNA controls for the indicated time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin2, β-catenin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Wnt/β-catenin Reporter Assay (TOP/FOPflash)
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in 96-well plates.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) or a negative control with mutated TCF/LEF binding sites (FOPflash), and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Treatment:
-
After 24 hours, treat the cells with this compound or introduce TNKS1/2 siRNA.
-
In some experiments, stimulate the Wnt pathway with Wnt3a conditioned media or LiCl.
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
Conclusion
The comparative data presented in this guide demonstrate a strong correlation between the effects of the small molecule inhibitor this compound and the genetic knockdown of its targets, TNKS1 and TNKS2. Both approaches lead to the stabilization of Axin proteins and a subsequent reduction in Wnt/β-catenin signaling activity. This concordance provides robust validation for the on-target mechanism of action of this compound, reinforcing its potential as a specific modulator of the Wnt pathway for therapeutic applications. The provided experimental protocols offer a foundation for researchers to replicate and expand upon these validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bioinformatics.cs.vt.edu [bioinformatics.cs.vt.edu]
- 9. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 10. Wnt Reporter Activity Assay [bio-protocol.org]
A Side-by-Side Comparison of Tankyrase Inhibitors: TC-E 5001 and G007-LK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent tankyrase inhibitors, TC-E 5001 and G007-LK. The information herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate compound for their studies in areas such as oncology and developmental biology, with a focus on the Wnt signaling pathway.
Executive Summary
Both this compound and G007-LK are potent and selective inhibitors of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, these small molecules prevent the degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the suppression of Wnt signaling, a pathway frequently dysregulated in various cancers, particularly colorectal cancer. While both compounds target the same enzymes, they exhibit differences in potency, binding affinity, and reported in vivo efficacy, which are detailed in this guide.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound and G007-LK.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | This compound | G007-LK | Source(s) |
| TNKS1 Inhibition (IC₅₀) | Not explicitly stated | 46 nM | [1][2][3] |
| TNKS2 Inhibition (IC₅₀) | 33 nM | 25 nM | [1][2][3][4] |
| TNKS1 Binding Affinity (Kd) | 79 nM | Not explicitly stated | [4] |
| TNKS2 Binding Affinity (Kd) | 28 nM | Not explicitly stated | [4] |
| Cellular IC₅₀ (Wnt Signaling) | 215 nM (STF assay) | ~50 nM | [4][5] |
| Selectivity (vs. PARP1) | >19 µM (No activity) | >10 µM (No inhibition) | [2][6] |
Table 2: In Vivo Experimental Data
| Parameter | This compound | G007-LK | Source(s) |
| Animal Model | Not publicly available | Mouse xenograft (COLO-320DM & SW403) | [3][6][7] |
| Dosing Regimen | Not publicly available | 20 mg/kg, i.p., twice daily | [1][3][6] |
| Tumor Growth Inhibition | Not publicly available | Up to 61-71% in xenograft models | [1][6][7] |
| Observed Toxicity | Not publicly available | Intestinal toxicity at ≥30 mg/kg twice daily | [3][6] |
Signaling Pathway and Mechanism of Action
This compound and G007-LK both function by inhibiting tankyrase enzymes. In the canonical Wnt signaling pathway, tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, marking it for ubiquitination and subsequent degradation by the proteasome. This destabilization of the β-catenin destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes, driving cell proliferation. By inhibiting TNKS1/2, both compounds stabilize Axin levels, promoting the formation of the destruction complex and leading to the degradation of β-catenin, thus inhibiting Wnt-driven transcription.[1][4]
Experimental Protocols
Below are representative methodologies for key experiments used to characterize tankyrase inhibitors.
1. In Vitro Tankyrase Inhibition Assay (Chemiluminescent)
This protocol is designed to measure the IC₅₀ of a compound against TNKS1 and TNKS2 enzymatic activity.
-
Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Materials: Recombinant human TNKS1/2, biotinylated NAD+, streptavidin-coated plates, chemiluminescent substrate, test compounds (this compound or G007-LK), appropriate buffers.
-
Methodology:
-
Recombinant TNKS1 or TNKS2 is incubated in a reaction buffer containing histone H4 as a substrate.
-
A serial dilution of the test compound (e.g., from 1 nM to 100 µM) is added to the wells.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated, PARsylated histones.
-
After washing, a chemiluminescent substrate is added.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and the IC₅₀ value is calculated using a non-linear regression curve fit.
-
2. Cellular Wnt Signaling Reporter Assay (Luciferase)
This assay measures the functional inhibition of the Wnt pathway in a cellular context.
-
Objective: To determine the potency of the inhibitor on Wnt-driven gene expression.
-
Materials: HEK293 cells stably expressing a SuperTOP-Flash (STF) TCF/LEF luciferase reporter, Wnt3a conditioned media, test compounds, luciferase assay reagent.
-
Methodology:
-
Plate STF reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or G007-LK for 1-2 hours.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media to the wells.
-
Incubate for 16-24 hours.
-
Lyse the cells and add luciferase assay reagent according to the manufacturer's protocol.
-
Measure luciferase activity on a luminometer.
-
Calculate the IC₅₀ value based on the dose-response curve.[5]
-
3. In Vivo Xenograft Tumor Growth Study
This protocol assesses the anti-tumor efficacy of the compounds in a living organism.
-
Objective: To evaluate the ability of the inhibitor to suppress tumor growth in vivo.
-
Materials: Immunocompromised mice (e.g., nude mice), colorectal cancer cell line with a Wnt-activating mutation (e.g., COLO-320DM), test compound formulated for in vivo administration, calipers for tumor measurement.
-
Methodology:
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the compound (e.g., G007-LK at 20 mg/kg) and vehicle control via the determined route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers like Axin1/2 levels).[1][7]
-
Calculate tumor growth inhibition (TGI) relative to the vehicle control group.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Tankyrase 1/2 Inhibitor VI, G007-LK | 1380672-07-0 [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
Validating the Therapeutic Potential of Tankyrase Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of tankyrase (TNKS) enzymes, key players in the Wnt/β-catenin signaling pathway, has emerged as a promising strategy in oncology. While the specific compound TC-E 5001 is identified as a potent dual inhibitor of tankyrase 1 and 2 (TNKS1/2), publicly available in vivo data from xenograft models remains scarce. This guide, therefore, provides a comparative analysis of the therapeutic potential of several well-characterized tankyrase inhibitors in xenograft models, offering a valuable benchmark for evaluating novel compounds like this compound. We will delve into the experimental data, detailed methodologies, and the underlying signaling pathways.
The Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC). Under normal conditions, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α targets β-catenin for proteasomal degradation. Wnt ligands inhibit this complex, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF-mediated transcription of pro-proliferative genes.
Tankyrase enzymes (TNKS1 and TNKS2) promote the degradation of Axin through a process called PARsylation, thereby destabilizing the destruction complex and activating Wnt signaling. Tankyrase inhibitors, such as this compound and the compounds discussed below, function by stabilizing Axin, which in turn enhances the degradation of β-catenin and suppresses the oncogenic signaling cascade.
Caption: Wnt/β-catenin signaling and the mechanism of tankyrase inhibition.
Comparative Efficacy of Tankyrase Inhibitors in Xenograft Models
The following tables summarize the in vivo efficacy of several notable tankyrase inhibitors in various cancer xenograft models. This data provides a framework for understanding the potential of this drug class.
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| XAV939 | Hepatocellular Carcinoma | HepG2 (subcutaneous) | 20 mg/kg, intra-tumoral, every 3 days for 3 weeks | Significant reduction in tumor volume | [1] |
| G007-LK | Colorectal Cancer | COLO-320DM (subcutaneous) | 20 mg/kg, i.p., twice daily | 61% TGI | [2][3] |
| G007-LK | Colorectal Cancer | HCT-15 (subcutaneous) | 50 mg/kg, i.p., single dose | Maintained compound exposure >0.5 µmol/L for at least 16 hours | [2] |
| IWR-1 | Osteosarcoma | Subcutaneous human osteosarcoma xenograft | Co-administered with doxorubicin | Substantially decreased tumor progression | [4] |
| OM-153 | Colorectal Cancer | COLO-320DM (subcutaneous) | 0.33-10 mg/kg, p.o., twice daily | Significant, dose-dependent tumor growth inhibition | [5] |
| RK-287107 | Colorectal Cancer | Not specified | Not specified | Effective in mouse xenograft models | [6] |
Note: TGI (Tumor Growth Inhibition) values and statistical significance are as reported in the cited literature. Direct comparison of TGI across different studies should be made with caution due to variations in experimental design.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
General Xenograft Tumor Model Protocol
This protocol outlines a representative workflow for establishing and evaluating the efficacy of a tankyrase inhibitor in a subcutaneous xenograft model.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tankyrase Inhibitors and their Impact on the Wnt Signaling Pathway
Disclaimer: A meta-analysis of studies involving TC-E 5001 is not currently feasible due to a limited number of publicly available, peer-reviewed research articles that provide sufficient quantitative data for such an analysis. This guide instead offers a comparative overview of this compound and other well-characterized tankyrase inhibitors, summarizing their performance based on available data and outlining the experimental protocols used to assess their efficacy.
Tankyrase (TNKS) inhibitors are a class of small molecules that have garnered significant interest in cancer research due to their ability to modulate the Wnt signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a key role in the Wnt signaling cascade by targeting Axin, a central component of the β-catenin destruction complex, for degradation. By inhibiting tankyrase, these compounds stabilize Axin levels, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target gene expression. This guide provides a comparative look at the biochemical and cellular activities of this compound and other notable tankyrase inhibitors.
Quantitative Data on Tankyrase Inhibitor Performance
The efficacy of tankyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme or a cellular process by 50%. The table below summarizes the reported IC50 values for this compound and other selected tankyrase inhibitors against TNKS1, TNKS2, and their effect on the Wnt signaling pathway in cellular assays.
| Compound | Target | Biochemical IC50 (nM) | Cellular Wnt Reporter IC50 (nM) | Reference(s) |
| This compound | TNKS2 | 33 | Not Reported | |
| G007-LK | TNKS1 | 46 | 50 | [1][2][3][4] |
| TNKS2 | 25 | [1][2][3][4] | ||
| OM-153 | TNKS1 | 13 | 0.63 | [5][6] |
| TNKS2 | 2 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize tankyrase inhibitors.
1. Biochemical Tankyrase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase.
-
Objective: To determine the biochemical IC50 of an inhibitor against TNKS1 and TNKS2.
-
Principle: The assay measures the poly(ADP-ribosyl)ation (PARsylation) activity of the tankyrase enzyme. The inhibitor's potency is determined by quantifying the reduction in PARsylation in its presence.
-
Materials:
-
Recombinant human tankyrase 1 or 2.
-
NAD+ (the substrate for PARsylation).
-
Histone H4 (as a substrate for the enzyme).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Tankyrase inhibitor (e.g., this compound) at various concentrations.
-
Detection reagents (e.g., anti-PAR antibody, secondary antibody conjugated to a detectable marker).
-
-
Procedure:
-
In a microplate, combine the tankyrase enzyme, histone H4, and varying concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Detect the amount of PARsylated histone H4 using an ELISA-based method with an anti-PAR antibody.
-
Measure the signal (e.g., absorbance or fluorescence).
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cellular Wnt Signaling Reporter Assay
This cell-based assay measures the effect of an inhibitor on the transcriptional activity of the Wnt signaling pathway.
-
Objective: To determine the cellular IC50 of an inhibitor in a Wnt-dependent cell line.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of the reporter gene. The inhibitor's effect is quantified by the reduction in reporter gene expression.
-
Materials:
-
A suitable cell line (e.g., HEK293T or a colorectal cancer cell line like SW480).
-
A Wnt reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash).
-
A plasmid for a constitutively expressed internal control (e.g., Renilla luciferase).
-
Transfection reagent.
-
Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl).
-
Tankyrase inhibitor at various concentrations.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with the Wnt pathway activator in the presence of varying concentrations of the tankyrase inhibitor.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly (from TOPFlash) and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.[7][8][9][10]
-
3. Western Blot for Axin2 Stabilization
This technique is used to visualize the downstream effects of tankyrase inhibition on the protein levels of Axin2.
-
Objective: To qualitatively or quantitatively assess the increase in Axin2 protein levels following treatment with a tankyrase inhibitor.
-
Principle: Tankyrase inhibition prevents the degradation of Axin2. Western blotting uses specific antibodies to detect the levels of Axin2 in cell lysates.
-
Materials:
-
Cell line of interest.
-
Tankyrase inhibitor.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Axin2 and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the tankyrase inhibitor for a specified time (e.g., 6-24 hours).
-
Lyse the cells and quantify the total protein concentration.[11][12]
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[13][14]
-
Block the membrane to prevent non-specific antibody binding.[13][14]
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the Axin2 signal to the loading control to determine the relative increase in Axin2 levels.
-
Visualizations of Pathway and Workflow
To better illustrate the mechanism of action and experimental evaluation of tankyrase inhibitors, the following diagrams are provided.
Caption: Canonical Wnt signaling pathway and the mechanism of its inhibition by this compound.
Caption: A typical experimental workflow for the evaluation of a tankyrase inhibitor like this compound.
References
- 1. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.cn]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Safety Operating Guide
Comprehensive Safety and Handling Protocol for TC-E 5001
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of TC-E 5001, a potent dual tankyrase (TNKS) inhibitor intended for laboratory research use only[1][2]. Due to its high potency, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent exposure.
Hazard Identification and Engineering Controls
This compound is a potent active pharmaceutical ingredient (API)[3][4]. As with many novel chemical entities, comprehensive toxicological data may be limited, and it should be handled as a compound with the potential for high pharmacological activity[5]. The primary routes of exposure to potent compounds include inhalation, dermal contact, ingestion, and ocular exposure[3].
Engineering controls are the primary method for minimizing exposure. Personal Protective Equipment (PPE) serves as a critical secondary barrier[6].
-
Primary Engineering Control: All manipulations of solid this compound or solutions thereof must be conducted within a certified chemical fume hood, a glove box, or other suitable containment enclosure.
-
Ventilation: The laboratory must be equipped with single-pass airflow to prevent cross-contamination[7]. Air pressure should be negative in the handling area relative to adjacent spaces[7].
-
Designated Area: A specific area within the laboratory should be designated for the handling of this compound to minimize the risk of cross-contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all procedures involving this compound. The following table outlines the minimum PPE requirements.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | Air-Purifying Respirator (APR) | An APR with appropriate particulate filters (P100) or combination cartridges should be used when handling the solid compound. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended[8]. |
| Eyes & Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashes or aerosol generation[8][9]. |
| Hands | Double Gloving | Wear two pairs of chemically resistant gloves, such as nitrile gloves. The outer glove should be removed and disposed of immediately upon exiting the designated handling area or in the event of contamination[10]. |
| Body | Disposable Lab Coat or Coveralls | A disposable, solid-front lab coat or coveralls made of a low-permeability material (e.g., Tyvek) is required to protect against skin contact[10]. |
| Feet | Closed-Toe Shoes and Shoe Covers | Substantial, closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated area and removed upon exiting. |
Operational Plan: Step-by-Step Handling Procedure
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines[11][12].
| Waste Type | Disposal Container | Procedure |
| Solid this compound | Labeled Hazardous Waste Container | Unused or expired solid this compound must be placed in a clearly labeled, sealed container for hazardous solid waste. |
| Liquid Waste | Labeled Hazardous Waste Container (Liquid) | All solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a sealed, compatible container for hazardous liquid waste[13]. |
| Contaminated PPE | Labeled Hazardous Waste Bag | All disposable PPE (gloves, lab coat, shoe covers, etc.) must be collected in a designated, sealed bag for hazardous solid waste[5]. |
| Contaminated Sharps | Sharps Container | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container. |
| Empty Containers | Triple-Rinsed or Hazardous Waste | The original this compound container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container may be disposed of in regular trash, or as directed by your institution's safety office[12][14]. |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This protocol is intended as a comprehensive guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and in case of any uncertainty.
References
- 1. This compound | CAS 865565-29-3 | TC-E5001 | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. agnopharma.com [agnopharma.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. pharmtech.com [pharmtech.com]
- 7. escopharma.com [escopharma.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. falseguridad.com [falseguridad.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
